Boc-Val-Gly-Arg-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C28H41N7O7 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N7O7/c1-15(2)23(35-27(40)42-28(4,5)6)25(39)32-14-21(36)34-19(8-7-11-31-26(29)30)24(38)33-17-9-10-18-16(3)12-22(37)41-20(18)13-17/h9-10,12-13,15,19,23H,7-8,11,14H2,1-6H3,(H,32,39)(H,33,38)(H,34,36)(H,35,40)(H4,29,30,31)/t19-,23-/m0/s1 |
InChI Key |
PNMNIWXHUALKPT-CVDCTZTESA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Val-Gly-Arg-AMC: A Fluorogenic Substrate for Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Boc-Val-Gly-Arg-AMC, a synthetic fluorogenic peptide substrate widely utilized in life sciences for the sensitive detection of protease activity, particularly that of the 20S and 26S proteasome. Its application is pivotal in fundamental research and high-throughput screening for potential therapeutic agents targeting the ubiquitin-proteasome system.
Core Concepts
This compound is a tetrapeptide composed of Valine, Glycine, and Arginine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC). The substrate is designed to be specific for enzymes that recognize and cleave the peptide bond C-terminal to the Arginine residue.
The fundamental principle of its use lies in fluorescence resonance energy transfer (FRET). In its intact state, the AMC fluorophore is quenched and exhibits minimal fluorescence. Upon enzymatic cleavage of the Arg-AMC amide bond, the AMC moiety is released, resulting in a significant increase in fluorescence intensity upon excitation. This direct proportionality between fluorescence and enzymatic activity allows for real-time kinetic measurements.
Quantitative Data
The following tables summarize the key quantitative parameters associated with this compound and its fluorescent product, AMC.
| Parameter | Value | Reference |
| Molecular Weight | 587.67 g/mol | [1] |
| Chemical Formula | C28H41N7O7 | [1] |
| Parameter | Wavelength (nm) | Note |
| AMC Excitation Maximum | 340 - 380 | The optimal wavelength can vary slightly depending on buffer conditions and instrumentation. |
| AMC Emission Maximum | 440 - 460 |
Experimental Protocols
General Assay for Proteasome Activity
This protocol provides a general framework for measuring the trypsin-like activity of purified 20S or 26S proteasome using this compound.
Materials:
-
Purified 20S or 26S proteasome
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and the desired concentration of purified proteasome.
-
Initiate the reaction: Add the this compound stock solution to the reaction mixture to a final concentration typically in the range of 50-200 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Transfer to microplate: Immediately transfer the reaction mixture to the wells of a 96-well black microplate.
-
Measure fluorescence: Place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Kinetic measurement: Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data analysis: Determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot. The rate of substrate hydrolysis is proportional to the enzyme activity.
Assay for Proteasome Activity in Cell Lysates
This protocol outlines a method for measuring proteasome activity in cellular extracts.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors excluding those targeting the proteasome)
-
This compound
-
Proteasome inhibitor (e.g., MG-132) for control wells
-
Bradford assay reagent or similar for protein quantification
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare cell lysate: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration: Measure the total protein concentration of the cell lysate using a Bradford assay or a similar method.
-
Set up the assay: In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. For control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.
-
Initiate the reaction: Add this compound to each well to a final concentration of 50-200 µM.
-
Measure fluorescence: Immediately begin kinetic measurements in a fluorescence microplate reader as described in the previous protocol.
-
Data analysis: Subtract the rate of fluorescence increase in the inhibitor-treated wells (non-proteasomal activity) from the rate in the untreated wells to determine the specific proteasome activity. Normalize the activity to the total protein concentration.
Mandatory Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by the proteasome.
Ubiquitin-Proteasome Signaling Pathway
Caption: Overview of the ubiquitin-proteasome pathway for protein degradation.
Experimental Workflow for Proteasome Activity Assay
Caption: A typical experimental workflow for measuring proteasome activity.
References
An In-depth Technical Guide to Boc-Val-Gly-Arg-AMC: A Fluorogenic Substrate for Serine Protease Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of the fluorogenic peptide substrate, Boc-Val-Gly-Arg-AMC. Detailed experimental protocols and visualizations are included to facilitate its use in research and drug discovery.
Core Concepts: Chemical Structure and Properties
This compound is a synthetic peptide substrate used to measure the activity of trypsin-like serine proteases. The peptide sequence, Val-Gly-Arg, is recognized and cleaved by these enzymes. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent due to quenching of the AMC fluorophore. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free AMC is released, resulting in a measurable increase in fluorescence.
Physicochemical and Spectral Properties
The key properties of this compound and its fluorescent product, 7-amino-4-methylcoumarin (AMC), are summarized in the table below.
| Property | Value |
| Chemical Name | tert-butyloxycarbonyl-L-valyl-glycyl-L-arginyl-7-amido-4-methylcoumarin |
| Molecular Formula | C₂₈H₄₁N₇O₆ |
| Molecular Weight | 587.67 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, insoluble in water.[1][2] |
| Storage Conditions | Store at -20°C or below, protected from light and moisture.[1] |
| Excitation Wavelength (Free AMC) | 341 - 380 nm[3][4][5] |
| Emission Wavelength (Free AMC) | 441 - 460 nm[4][5][6] |
Mechanism of Action: Fluorogenic Detection of Protease Activity
The utility of this compound as a research tool lies in its fluorogenic properties. The core mechanism involves the enzymatic hydrolysis of a specific peptide bond, leading to the release of a highly fluorescent molecule.
Figure 1: Enzymatic cleavage of this compound.
Experimental Protocols
A generalized protocol for a serine protease activity assay using this compound is provided below. This should be optimized for the specific enzyme and experimental conditions.
I. Reagents and Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purified serine protease or cell lysate containing the enzyme
-
96-well black microplate
-
Fluorescence microplate reader
II. Preparation of Solutions
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution. For example, dissolve 5.88 mg in 1 mL of DMSO. Store aliquots at -20°C.
-
Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer at the desired concentration. The optimal concentration should be determined empirically.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 50 µM). Protect from light.
III. Assay Procedure
Figure 2: General workflow for a protease assay.
-
To each well of a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution or cell lysate
-
Inhibitor or test compound (if applicable)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the working substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time. Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm.[3][5]
-
Record data at regular intervals (e.g., every 1-2 minutes) for a sufficient duration (e.g., 30-60 minutes).
IV. Data Analysis
The rate of the enzymatic reaction is proportional to the increase in fluorescence over time. The initial reaction velocity (V₀) can be determined from the linear portion of the fluorescence versus time plot. For inhibitor screening, the percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Applications in Research and Drug Development
This compound is a versatile tool for:
-
Enzyme Kinetics: Determining kinetic parameters such as Kₘ and kcat for various serine proteases.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors.
-
Protease Activity Profiling: Characterizing the substrate specificity of known and novel proteases.
Relevant Signaling Pathway: The Coagulation Cascade
Many of the serine proteases that cleave this compound are key components of the blood coagulation cascade. This pathway is a series of enzymatic reactions that lead to the formation of a fibrin clot. The diagram below illustrates a simplified version of the coagulation cascade, highlighting the role of serine proteases.
Figure 3: Simplified diagram of the coagulation cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-Leu-Gly-Arg-AMC | Biomedical Reagent | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Mechanism of Action of Boc-Val-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Gly-Arg-AMC is a synthetic fluorogenic substrate meticulously designed for the sensitive and specific measurement of the trypsin-like peptidase activity of the proteasome. The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its kinetic properties.
Core Mechanism of Action
The mechanism of action of this compound hinges on the specific recognition and cleavage of its peptide sequence by the β2 subunit of the 20S proteasome, which exhibits trypsin-like activity. The substrate consists of a tripeptide sequence (Val-Gly-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group.
In its intact form, this compound is non-fluorescent. Upon incubation with a sample containing active proteasomes, the β2 subunit recognizes the arginine residue at the P1 position and catalyzes the hydrolysis of the amide bond between arginine and AMC. This cleavage event liberates the highly fluorescent AMC molecule. The increase in fluorescence intensity, which can be monitored over time using a fluorometer, is directly proportional to the trypsin-like activity of the proteasome in the sample.
Quantitative Data
The kinetic parameters of an enzyme-substrate interaction provide valuable quantitative insights into the efficiency of the catalysis. For the hydrolysis of this compound by the proteasome in human lens epithelium, the Michaelis constant (Km) has been determined.[1]
| Substrate | Enzyme Source | Km (µM) | Vmax | kcat |
| This compound | Human Lens Epithelium Proteasome | 678 | Not Reported | Not Reported |
Experimental Protocols
The following is a detailed protocol for a fluorometric assay to measure the trypsin-like activity of the proteasome in cell lysates using a 96-well plate format. This protocol is a composite based on established methodologies for similar AMC-based proteasome substrates.
Materials
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% NP-40, with protease inhibitors for non-proteasomal proteases)
-
Proteasome inhibitor (e.g., MG-132) for negative controls
-
Purified 20S proteasome (optional, for positive control and standard curve)
-
AMC standard for calibration
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~460 nm
Experimental Workflow
Detailed Method
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer in the 96-well plate.
-
Read the fluorescence to generate a standard curve of fluorescence units versus AMC concentration. This will be used to convert the rate of fluorescence increase to the rate of substrate hydrolysis.
-
-
Sample Preparation:
-
Harvest and lyse cells using the Cell Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Assay Setup:
-
In the 96-well plate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each sample well.
-
For negative controls, pre-incubate a set of lysate samples with a proteasome inhibitor (e.g., 20 µM MG-132) for 15-30 minutes at 37°C.
-
Include wells with Assay Buffer only to measure background fluorescence of the substrate.
-
Adjust the volume in all wells to be equal with Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound in Assay Buffer (final concentration in the well is typically 50-200 µM).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes.
-
-
Data Analysis:
-
For each sample, determine the rate of increase in fluorescence over the linear portion of the reaction curve.
-
Subtract the rate of the inhibitor-treated control from the corresponding sample rate to obtain the proteasome-specific activity.
-
Convert the rate of fluorescence increase to the rate of AMC production (e.g., in pmol/min) using the AMC standard curve.
-
Normalize the activity to the amount of protein in the lysate (e.g., in pmol/min/mg protein).
-
Signaling and Logical Relationships
The measurement of proteasome activity using this compound is a direct enzymatic assay. The logical relationship between the components is straightforward, leading from an active enzyme to a measurable signal.
Conclusion
This compound is a valuable tool for researchers and drug development professionals studying the ubiquitin-proteasome system. Its specific cleavage by the trypsin-like activity of the proteasome provides a robust and sensitive method for quantifying this particular catalytic function. The provided kinetic data and detailed experimental protocol offer a solid foundation for the implementation of this assay in various research settings. Further characterization of the complete kinetic profile of this substrate would be beneficial for more in-depth comparative studies.
References
An In-depth Technical Guide to the Fluorogenic Substrate Boc-Val-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Unmasking Fluorescence through Proteolytic Cleavage
The fluorogenic substrate Boc-Val-Gly-Arg-AMC is a powerful tool for assaying the activity of specific proteases, most notably the trypsin-like activity of the 20S proteasome. The underlying principle of its fluorescence lies in a process of intramolecular quenching and subsequent dequenching upon enzymatic cleavage.
The substrate consists of a short peptide sequence, Valine-Glycine-Arginine, which is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group. In its intact state, the peptide moiety effectively quenches the fluorescence of the AMC group. This quenching is a form of static quenching, where the close proximity of the peptide alters the electronic conjugated system of the AMC fluorophore, reducing its ability to fluoresce.
Proteases that recognize and cleave the peptide bond between the Arginine (Arg) residue and the AMC will liberate the free AMC molecule. Once freed from the quenching effect of the peptide, 7-amino-4-methylcoumarin exhibits its intrinsic strong fluorescence when excited by light of the appropriate wavelength. The increase in fluorescence intensity is directly proportional to the amount of AMC released, and therefore, to the enzymatic activity of the protease.
This "turn-on" fluorescence mechanism provides a sensitive and continuous method for monitoring enzyme activity in real-time.
Physicochemical and Kinetic Properties
The utility of this compound as a fluorogenic substrate is defined by its spectral properties and its kinetic parameters with specific enzymes.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~380 nm | [1][2] |
| Emission Wavelength (λem) | ~460 nm | [1][2] |
| Enzyme Specificity | Primarily Trypsin-like serine proteases (e.g., Proteasome β2 subunit) | [1][2] |
Kinetic Parameters for a Similar Substrate (Boc-Val-Pro-Arg-AMC with Thrombin)
| Parameter | Value | Enzyme |
| Km | 21 µM | α-thrombin |
| kcat | 105 s⁻¹ | α-thrombin |
Signaling Pathway: The Ubiquitin-Proteasome System
This compound is a key reagent for studying the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotic cells. The 26S proteasome, the central protease of this pathway, is responsible for degrading proteins that have been tagged with ubiquitin. The proteasome has multiple proteolytic activities, including chymotrypsin-like, caspase-like, and trypsin-like activities. This compound is specifically designed to measure the trypsin-like activity, which cleaves after basic amino acid residues like Arginine.
Caption: The Ubiquitin-Proteasome Pathway and the action of this compound.
Experimental Protocols
General Protease Activity Assay using this compound
This protocol provides a general framework for measuring the activity of a purified protease or a protease in a cell lysate.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing appropriate cofactors if necessary)
-
Purified enzyme or cell lysate containing the protease of interest
-
Protease inhibitor (optional, for determining specific activity)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare working solutions: Dilute the substrate stock solution in Assay Buffer to the desired final concentrations (e.g., a range from 1 µM to 100 µM for kinetic studies).
-
Prepare enzyme/lysate: Dilute the purified enzyme or cell lysate in ice-cold Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired time course.
-
Set up the assay: In a 96-well black microplate, add the following to each well:
-
For determining total activity: Enzyme/lysate preparation.
-
For determining non-specific activity (optional): Enzyme/lysate preparation pre-incubated with a specific protease inhibitor.
-
For a blank control: Assay Buffer only.
-
-
Initiate the reaction: Add the this compound working solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 100 µL or 200 µL).
-
Measure fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths. Record the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of this curve.
-
To determine the specific protease activity, subtract the rate obtained in the presence of the inhibitor from the total activity rate.
-
For kinetic studies (determining Km and Vmax), perform the assay with varying substrate concentrations and plot the initial reaction rates against the substrate concentration. Fit the data to the Michaelis-Menten equation.
-
Experimental Workflow Diagram
Caption: A typical workflow for a protease activity assay using this compound.
Substrate Specificity
This compound is designed with a peptide sequence that is preferentially recognized and cleaved by proteases with trypsin-like specificity. These enzymes cleave peptide bonds on the C-terminal side of basic amino acid residues, namely Arginine (Arg) and Lysine (Lys).
Primary Target:
-
20S Proteasome (β2 subunit): This is the most well-documented target for this substrate. It is widely used to measure the "trypsin-like" activity of the proteasome in purified preparations and cell lysates.[1][2]
Other Potential Proteases:
While primarily used for the proteasome, other serine proteases with trypsin-like specificity could potentially cleave this compound. These may include:
-
Trypsin: The archetypal trypsin-like serine protease.
-
Thrombin: A key enzyme in the blood coagulation cascade.
-
Plasmin: Involved in fibrinolysis.
-
Kallikreins: A group of serine proteases with diverse physiological functions.
It is important to note that the efficiency of cleavage (as determined by Km and kcat values) will vary significantly between different proteases. For precise measurements of a specific protease in a complex mixture, the use of selective inhibitors is crucial to dissect the activity of interest from that of other proteases that may also cleave the substrate. For instance, when assaying for proteasome activity in cell lysates, a specific proteasome inhibitor like MG-132 can be used to confirm that the observed fluorescence is indeed due to proteasomal activity.[1]
Conclusion
This compound is a highly valuable tool for researchers in various fields, including cancer biology, neurodegenerative disease, and drug discovery. Its ability to provide a sensitive and continuous measure of trypsin-like protease activity, particularly that of the proteasome, allows for the detailed study of enzymatic function and the screening of potential inhibitors. Understanding the core principles of its fluorescence, its kinetic properties, and its substrate specificity is essential for the successful design and interpretation of experiments utilizing this powerful fluorogenic substrate.
References
An In-depth Technical Guide to the Substrate Specificity of Boc-Val-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Gly-Arg-AMC (tert-Butyloxycarbonyl-L-valyl-L-glycyl-L-arginine-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate widely utilized in biochemical assays to probe the activity of specific proteases. Its core utility lies in the highly specific recognition of the Val-Gly-Arg peptide sequence by certain serine proteases, which cleave the amide bond between arginine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). This cleavage results in a quantifiable increase in fluorescence, providing a sensitive measure of enzymatic activity. This guide provides a comprehensive overview of the substrate specificity of this compound, including the enzymes it is cleaved by, relevant kinetic parameters for similar substrates, detailed experimental protocols, and the broader context of the signaling pathways involved.
Enzyme Specificity
The peptide sequence Val-Gly-Arg is a recognition motif for a class of serine proteases known as trypsin-like proteases. These enzymes preferentially cleave peptide bonds C-terminal to basic amino acid residues, primarily arginine (Arg) and lysine (Lys).
The primary enzyme target for which this compound is used as a substrate is the 20S proteasome , specifically its trypsin-like activity located at the β2 subunit . The 20S proteasome is the catalytic core of the larger 26S proteasome complex, a central component of the ubiquitin-proteasome system responsible for the degradation of a majority of intracellular proteins.[1][2][3] The proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as post-glutamyl peptide hydrolyzing). This compound serves as a specific tool to isolate and quantify the trypsin-like activity of this complex.
While the 20S proteasome is the most cited target, other trypsin-like serine proteases may also exhibit activity towards this substrate. However, the specificity of this compound for the proteasome's trypsin-like activity makes it an invaluable tool in studying the function and regulation of the ubiquitin-proteasome system, particularly in the context of drug discovery for cancer and neurodegenerative diseases where this pathway is often dysregulated.
Quantitative Data on Enzyme Kinetics
For illustrative purposes, the kinetic parameters for the hydrolysis of a different fluorogenic peptide, Abz-Gly-Pro-Ala-Leu-Ala-Nba, by the 20S proteasome are presented below. This substrate is cleaved at the Leu-Ala bond and is used to measure the branched-chain amino acid preferring peptidase (BrAAP) activity of the proteasome.
Table 1: Representative Kinetic Parameters for a Fluorogenic Substrate Cleaved by the 20S Proteasome
| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |
| Abz-Gly-Pro-Ala-Leu-Ala-Nba | 20S Proteasome | 13,000 | [4] |
Note: This data is for a different substrate and is provided for illustrative purposes. The kinetic parameters for this compound with the 20S proteasome would need to be determined experimentally.
Experimental Protocols
Protocol for Determining Proteasome Trypsin-Like Activity using this compound
This protocol outlines a typical fluorescence-based assay to measure the trypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
This compound substrate
-
Assay Buffer: 20 mM HEPES, 0.5 mM EDTA, pH 8.0
-
Proteasome activator (e.g., PA28 or 0.035% w/v SDS)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare working solutions: Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (e.g., for a Km determination, a range of concentrations from 0.1 to 10 times the expected Km should be used). A typical starting concentration for a single-point assay is 50-200 µM.[5]
-
Prepare the enzyme solution: Dilute the purified 20S proteasome in Assay Buffer to a final concentration that will yield a linear rate of fluorescence increase over the desired time course. A starting concentration of 1-10 nM is often appropriate.
-
Set up the reaction: In a 96-well black microplate, add the following to each well:
-
Assay Buffer to bring the final volume to 100 µL.
-
Proteasome activator (if required). Note: Bz-Val-Gly-Arg-AMC, a similar substrate, is not compatible with SDS, in which case a proteasome activator like PA28 should be used.[4]
-
20S proteasome solution.
-
-
Initiate the reaction: Add the this compound working solution to each well to start the reaction.
-
Measure fluorescence: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[4][5] Record data every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each substrate concentration from the linear portion of the progress curves.
-
For determination of kinetic parameters, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
kcat can be calculated from Vmax if the active enzyme concentration is known (kcat = Vmax / [E]).
-
Signaling Pathways and Logical Relationships
The cleavage of this compound by the 20S proteasome is a direct measure of an enzymatic activity that is a cornerstone of the Ubiquitin-Proteasome System (UPS) . The UPS is not a classical signal transduction cascade but rather a critical pathway for protein degradation, which in turn regulates a vast number of signaling pathways by controlling the levels of key regulatory proteins.
Below are diagrams illustrating the enzymatic cleavage of the substrate, the experimental workflow, and the broader context of the ubiquitin-proteasome pathway.
Caption: Enzymatic cleavage of this compound by the 20S proteasome.
Caption: Experimental workflow for a proteasome activity assay.
Caption: The Ubiquitin-Proteasome System for protein degradation.
Conclusion
This compound is a highly specific and sensitive fluorogenic substrate for assessing the trypsin-like activity of the 20S proteasome. While specific kinetic data for this substrate is not widely published, its utility in characterizing the activity of this crucial cellular machinery is well-established. The provided protocols and diagrams offer a framework for researchers, scientists, and drug development professionals to effectively utilize this tool in their investigations of the ubiquitin-proteasome system and its role in health and disease. The ability to specifically measure the trypsin-like activity of the proteasome is critical for understanding the nuanced regulation of this complex and for the development of targeted therapeutics.
References
- 1. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ubpbio.com [ubpbio.com]
An In-depth Technical Guide to Enzymes Cleaving Boc-Val-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate Boc-Val-Gly-Arg-AMC is a valuable tool for the specific measurement of trypsin-like protease activity. Cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group results in a quantifiable fluorescent signal, allowing for the sensitive detection of enzymatic activity. Extensive research has identified the primary enzyme responsible for the hydrolysis of this substrate as the 20S proteasome , specifically its β2 subunit , which exhibits trypsin-like catalytic activity. This guide provides a comprehensive overview of the enzymatic cleavage of this compound, detailing the responsible enzyme, its role in cellular signaling, and methodologies for its study.
Enzyme Specificity and Quantitative Data
| Enzyme | Active Site/Subunit | Substrate | K_m (μM) | k_cat (s⁻¹) |
| 20S Proteasome | β2 subunit (Trypsin-like) | This compound | Data not available | Data not available |
| α-Thrombin | Not Applicable | Boc-Val-Pro-Arg-AMC | 21[1] | 109[1] |
The Ubiquitin-Proteasome Signaling Pathway
The 20S proteasome is the catalytic core of the larger 26S proteasome, which is the central protease in the ubiquitin-proteasome system (UPS). The UPS is a major pathway for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes.[2][3][4]
The pathway begins with the tagging of substrate proteins by ubiquitin, a small regulatory protein. This process is carried out by a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to a lysine residue on the substrate.
The repetition of this cycle leads to the formation of a polyubiquitin chain on the substrate protein, which acts as a recognition signal for the 26S proteasome. The 26S proteasome then unfolds, deubiquitinates, and proteolytically degrades the tagged protein into small peptides. The activity of the 20S proteasome, which can be measured using substrates like this compound, is the final and executing step of this critical signaling pathway.
Experimental Protocols
Measurement of 20S Proteasome Trypsin-Like Activity
This protocol is adapted from established methods for measuring proteasome activity using fluorogenic substrates.[5][6]
Materials:
-
Purified 20S Proteasome
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Proteasome Inhibitor (e.g., MG132 or Bortezomib)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
In a 96-well black microplate, add the desired amount of purified 20S proteasome to each well.
-
For inhibitor control wells, pre-incubate the proteasome with a specific inhibitor (e.g., MG132) for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the this compound substrate solution to each well. The final volume in each well should be consistent.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each reaction.
-
The initial velocity (V₀) of the reaction is determined from the linear portion of the curve.
-
To determine the specific activity, subtract the rate of the inhibitor control from the rate of the uninhibited reaction.
-
For kinetic analysis (determination of K_m and k_cat), perform the assay with varying concentrations of the this compound substrate and fit the initial velocity data to the Michaelis-Menten equation.
-
Conclusion
This compound serves as a specific and sensitive substrate for measuring the trypsin-like activity of the 20S proteasome. Understanding the kinetics and regulation of this enzymatic activity is crucial for research in areas such as cancer, neurodegenerative diseases, and immunology, where the ubiquitin-proteasome system plays a pivotal role. The provided protocols and pathway diagrams offer a foundational guide for researchers and professionals to investigate the function of the proteasome and to screen for potential modulators of its activity. Further research is warranted to determine the precise kinetic parameters of this compound with the 20S proteasome to enhance its utility as a quantitative tool.
References
- 1. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.fsu.edu [med.fsu.edu]
- 3. Endoproteolytic Activity of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased activity of the 20S proteasome in the brain white matter and gray matter of patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ubpbio.com [ubpbio.com]
- 6. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Utilizing Boc-Val-Gly-Arg-AMC for the Study of Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Boc-Val-Gly-Arg-AMC, and its application in the characterization and quantification of proteasome activity. This document details the underlying principles, experimental protocols, and data interpretation, serving as an essential resource for researchers in cell biology, oncology, and neurodegenerative disease.
Introduction to the Proteasome and its Catalytic Activities
The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins, thereby playing a critical role in cellular homeostasis, signal transduction, and the regulation of the cell cycle.[1][2][3] The 26S proteasome, the primary form in eukaryotic cells, consists of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[3] The 20S core is the catalytic engine and possesses three distinct peptidase activities, each located in specific β-subunits:
-
Chymotrypsin-like (CT-L) activity: Primarily associated with the β5 subunit, this activity cleaves after large hydrophobic residues.[2][3][4]
-
Trypsin-like (T-L) activity: Located at the β2 subunit, this activity cleaves after basic amino acids.[3][5]
-
Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity: Housed in the β1 subunit, this activity cleaves after acidic residues.[3][6][7]
To study the intricate roles of the proteasome in cellular health and disease, specific and reliable methods for measuring these distinct catalytic activities are paramount. Fluorogenic peptide substrates provide a sensitive and continuous means to assay proteasome activity in a variety of sample types.[8][9]
This compound: A Tool for Measuring Trypsin-Like Activity
This compound is a synthetic peptide substrate specifically designed to measure the trypsin-like activity of the proteasome.[10] The peptide sequence, Val-Gly-Arg, is recognized and cleaved by the β2 subunit of the proteasome after the Arginine (Arg) residue. The C-terminus of the peptide is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter.[9]
Mechanism of Action: In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond by the proteasome's trypsin-like activity, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time using a fluorometer, with excitation and emission maxima typically around 360-380 nm and 430-460 nm, respectively. The rate of AMC release is directly proportional to the proteasome's trypsin-like activity.
Quantitative Data for Proteasome Substrates and Inhibitors
The following tables summarize key quantitative data for commonly used fluorogenic substrates and inhibitors in proteasome activity assays. This information is crucial for experimental design and data interpretation.
Table 1: Fluorogenic Substrates for Proteasome Activity
| Proteasome Activity | Substrate | Typical Concentration | Excitation (nm) | Emission (nm) |
| Trypsin-like (T-L) | This compound | 50-200 µM [11] | ~380 | ~460 |
| Boc-Leu-Arg-Arg-AMC | 85-100 µM[11][12] | ~380 | ~460 | |
| Ac-Arg-Leu-Arg-AMC | 100 µM[13] | ~380 | ~460 | |
| Chymotrypsin-like (CT-L) | Suc-Leu-Leu-Val-Tyr-AMC | 20-100 µM[14][15] | ~380 | ~460 |
| Z-Leu-Leu-Leu-AMC | Not specified | Not specified | Not specified | |
| Caspase-like (C-L) | Z-Leu-Leu-Glu-AMC | Not specified | Not specified | Not specified |
| Ac-nLPnLD-AMC | Not specified | Not specified | Not specified |
Table 2: Common Proteasome Inhibitors and their IC50 Values
| Inhibitor | Target Activity | Reported IC50 Values (nM) | Cell/System |
| MG-132 | Primarily CT-L, also T-L and C-L at higher concentrations[16] | CT-L: ~100 | Jurkat Cells |
| Bortezomib (Velcade®) | Primarily CT-L | CT-L: 0.71 - 17.79 µM[17] | Various cancer cell lines |
| Epoxomicin | Irreversible inhibitor of primarily CT-L | CT-L: ~50 | Purified 20S proteasome |
| Lactacystin | Irreversible inhibitor of primarily CT-L | CT-L: ~200 | Purified 20S proteasome |
Note: IC50 values can vary significantly depending on the experimental conditions, including the specific cell line, substrate concentration, and incubation time.
Experimental Protocols
This section provides detailed methodologies for performing proteasome activity assays using this compound in both cell lysates and with purified proteasomes.
Preparation of Cell Lysates
-
Cell Culture and Harvest: Culture cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, scrape and collect in ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 10 mM Tris-HCl pH 7.8, 0.5 mM DTT, 5 mM ATP, 5 mM MgCl2).[18] Avoid using protease inhibitors in the lysis buffer as they may interfere with the assay.[19]
-
Homogenization: Lyse the cells by sonication or by passing them through a fine-gauge needle.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford or BCA assay. The lysate can be used immediately or stored at -80°C.
Proteasome Activity Assay in Cell Lysates
-
Reaction Setup: In a 96-well black microplate, add cell lysate (typically 10-50 µg of total protein) to each well. Adjust the final volume with assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.5 mM EDTA).[12]
-
Inhibitor Control: For each sample, prepare a parallel reaction containing a specific proteasome inhibitor (e.g., MG-132 at a final concentration of 20 µM) to determine the non-proteasomal activity. Incubate for at least 10 minutes prior to adding the substrate.[20]
-
Substrate Addition: Add this compound to a final concentration of 50-200 µM.[11]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence kinetically (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[11]
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.
-
Subtract the rate obtained from the inhibitor-treated sample from the rate of the untreated sample to determine the specific proteasome activity.
-
Activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
-
Activity Assay with Purified 20S or 26S Proteasomes
-
Reaction Setup: In a 96-well black microplate, add a known amount of purified proteasome (e.g., 20 nM) to each well containing assay buffer.[11]
-
Substrate Addition: Add this compound to the desired final concentration. For kinetic studies (determining Km and Vmax), a range of substrate concentrations should be used.
-
Kinetic Measurement: Follow the same procedure as for cell lysates.
-
Data Analysis:
-
Convert the rate of fluorescence increase to the rate of substrate hydrolysis (moles/second) using a standard curve of free AMC.
-
For kinetic analysis, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways related to proteasome activity.
Caption: Experimental workflow for measuring proteasome activity.
Caption: Mechanism of this compound cleavage.
Caption: Signaling pathways regulating proteasome activity.
Conclusion
This compound is a valuable and widely used tool for the specific measurement of the trypsin-like activity of the proteasome. This technical guide provides researchers, scientists, and drug development professionals with the essential knowledge and protocols to effectively utilize this substrate in their studies. By combining this assay with substrates for the other catalytic activities and specific inhibitors, a comprehensive understanding of proteasome function in various physiological and pathological contexts can be achieved. This, in turn, will facilitate the discovery and development of novel therapeutics targeting the ubiquitin-proteasome system.
References
- 1. researchgate.net [researchgate.net]
- 2. gosset.ai [gosset.ai]
- 3. portlandpress.com [portlandpress.com]
- 4. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Proteasome caspase-like activity regulates stress granules and proteasome condensates [frontiersin.org]
- 8. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ubpbio.com [ubpbio.com]
- 12. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-Guided Proteomic Profiling of Proteasomes Uncovers a Variety of Active (and Inactive) Proteasome Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome caspase-like activity regulates stress granules and proteasome condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. ubpbio.com [ubpbio.com]
An In-depth Technical Guide to Boc-Val-Gly-Arg-AMC: A Fluorogenic Substrate for Trypsin-Like Proteases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Val-Gly-Arg-AMC, designed for the sensitive detection of trypsin-like protease activity. This document details its chemical and physical properties, provides protocols for its use in enzymatic assays, and discusses its applications in research and drug discovery.
Introduction to this compound
This compound is a synthetic peptide substrate containing the fluorophore 7-amino-4-methylcoumarin (AMC). The sequence Val-Gly-Arg is specifically designed to be recognized and cleaved by trypsin-like proteases, which exhibit a preference for cleaving peptide bonds C-terminal to arginine (Arg) or lysine (Lys) residues.
The principle of the assay is based on fluorescence resonance energy transfer (FRET). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase is directly proportional to the activity of the protease, allowing for sensitive and continuous monitoring of enzyme kinetics.
Chemical and Physical Properties
A thorough understanding of the substrate's properties is crucial for its effective use in experimental settings.
| Property | Value |
| Full Chemical Name | tert-Butoxycarbonyl-L-valyl-glycyl-L-arginyl-7-amido-4-methylcoumarin |
| Molecular Formula | C₂₈H₄₁N₇O₇ |
| Molecular Weight | 587.67 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, poorly soluble in water |
| Storage | Store as a solid at -20°C, protected from light. Stock solutions in DMSO should be stored at -20°C or -80°C and used within a few months. Avoid repeated freeze-thaw cycles. |
Spectral Properties
The utility of this compound as a fluorogenic substrate is defined by its spectral characteristics. The key parameters are the excitation and emission maxima of the released AMC fluorophore.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~380 |
| Emission Maximum | ~460 |
Note: The optimal excitation and emission wavelengths may vary slightly depending on the buffer conditions and the specific instrumentation used. It is recommended to perform a spectral scan to determine the optimal settings for your experimental setup.
Data Presentation: Kinetic Parameters
| Substrate | Enzyme | Kₘ (µM) | Vₘₐₓ or k꜀ₐₜ | Reference |
| Boc-Gln-Ala-Arg-AMC | Trypsin | - | - | [2] |
| Boc-Val-Pro-Arg-AMC | Thrombin | 21 | 105 s⁻¹ | [3] |
| Boc-Val-Pro-Arg-AMC | Thrombin-staphylocoagulase | 25 | 89 s⁻¹ | [3] |
| Ac-VLTK-AMC | PmC11 (a C11 protease) | 20.4 | 3.3 s⁻¹ |
Note: Kₘ (Michaelis constant) is an indicator of the substrate concentration at which the reaction rate is half of Vₘₐₓ, and k꜀ₐₜ (catalytic constant) represents the turnover number of the enzyme. These values are dependent on factors such as pH, temperature, and buffer composition.
Experimental Protocols
This section provides a detailed methodology for a standard trypsin-like protease activity assay using this compound.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Trypsin or other purified trypsin-like protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 150 mM NaCl)
-
96-well black microplates, preferably with a non-binding surface
-
Fluorescence microplate reader with excitation and emission filters for ~380 nm and ~460 nm, respectively.
Preparation of Reagents
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this stock solution in aliquots at -20°C or -80°C.
-
Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer (e.g., 1 mM HCl for trypsin to maintain stability). Immediately before the assay, dilute the enzyme to the desired working concentration in the Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Buffer: Prepare the desired assay buffer and ensure it is filtered and degassed.
Assay Procedure
-
Prepare the reaction mixture: In each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
Substrate solution (diluted from the stock to the desired final concentration, typically in the range of 10-100 µM)
-
For inhibitor screening, add the inhibitor solution at this step and pre-incubate with the enzyme for a specified time.
-
-
Initiate the reaction: Add the diluted enzyme solution to each well to start the reaction. The final reaction volume is typically 100-200 µL.
-
Measure fluorescence: Immediately place the microplate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for a trypsin-like protease assay using this compound.
Signaling Pathway: Protease-Activated Receptor (PAR) Activation
Trypsin-like proteases are known to play a crucial role in cell signaling by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). The diagram below illustrates the general mechanism of PAR activation.
Caption: Mechanism of Protease-Activated Receptor (PAR) signaling by trypsin-like proteases.
Applications in Research and Drug Development
This compound is a versatile tool with several applications:
-
Enzyme Characterization: It can be used to determine the kinetic parameters of purified trypsin-like proteases.
-
High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it amenable to HTS for the discovery of novel protease inhibitors.
-
Proteasome Activity Assays: This substrate can be used to measure the trypsin-like activity of the 20S proteasome[1].
-
Diagnostics: Assays based on this substrate could potentially be developed for diagnostic purposes where the activity of specific trypsin-like proteases is indicative of a disease state.
Conclusion
This compound is a valuable and sensitive substrate for the real-time monitoring of trypsin-like protease activity. Its well-defined chemical and spectral properties, coupled with a straightforward assay protocol, make it an excellent choice for a wide range of research and drug discovery applications. While specific kinetic data for this substrate is not as widely published as for some alternatives, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in the laboratory.
References
A Technical Guide to the Synthesis and Purification of Boc-Val-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the fluorogenic peptide substrate, Boc-Val-Gly-Arg-AMC (tert-butyloxycarbonyl-L-valyl-L-glycyl-L-arginine-7-amido-4-methylcoumarin). This substrate is widely utilized in biochemical assays to probe the activity of various proteases, most notably the proteasome. This document outlines the theoretical and practical aspects of its preparation via solid-phase peptide synthesis (SPPS), subsequent purification, and its application in a typical enzyme assay.
Introduction
This compound is a synthetic tripeptide derivative that serves as a fluorogenic substrate for certain proteases. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the highly fluorescent AMC is released. The rate of AMC liberation, which can be monitored fluorometrically, is directly proportional to the enzyme's activity. This substrate is particularly useful for studying the trypsin-like activity of the 20S proteasome.[1][2]
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the method of choice for the preparation of this compound, offering high efficiency and ease of purification. The synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for the synthesis is depicted below.
Materials and Reagents
The following table summarizes the key reagents and their typical parameters used in the synthesis.
| Reagent/Material | Description | Supplier Example | Purity |
| Resin | Pre-loaded AMC resin (e.g., Rink Amide AM resin) | Novabiochem® | 0.3-0.8 mmol/g |
| Amino Acids | Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Boc-Val-OH | ChemPep | >99% |
| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | AAPPTEC | >99% |
| Activation Base | DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | >99.5% |
| Deprotection Reagent | Piperidine | Sigma-Aldrich | >99% |
| Solvent | DMF (N,N-Dimethylformamide) | Thermo Fisher Scientific | Peptide synthesis grade |
| Cleavage Cocktail | TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water | Sigma-Aldrich | Reagent grade |
Experimental Protocol: Synthesis
A detailed, step-by-step protocol for the manual solid-phase synthesis of this compound is provided below. This protocol is based on standard Fmoc-SPPS chemistry.
1. Resin Swelling:
-
Swell the Rink Amide AM-AMC resin (0.1 mmol scale) in DMF for 1 hour in a peptide synthesis vessel.
2. Fmoc Deprotection (for pre-loaded resin if Fmoc-protected):
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of Fmoc-Arg(Pbf)-OH:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 40 minutes.
-
Wash the resin with DMF (5 x 1 min).
4. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 12 minutes.
-
Wash the resin with DMF (6 x 30 s).
5. Coupling of Fmoc-Gly-OH:
-
Pre-activate Fmoc-Gly-OH (0.5 mmol, 5 eq.) with HBTU (0.5 mmol, 5 eq.) and DIPEA (1.0 mmol, 10 eq.) in DMF.
-
Add the solution to the resin and agitate for 40 minutes.
-
Wash the resin with DMF (4 x 30 s).
6. Fmoc Deprotection:
-
Repeat step 4.
7. Coupling of Boc-Val-OH:
-
Pre-activate Boc-Val-OH (0.5 mmol, 5 eq.) with HBTU (0.5 mmol, 5 eq.) and DIPEA (1.0 mmol, 10 eq.) in DMF.
-
Add the solution to the resin and agitate for 40 minutes.
-
Wash the resin with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
8. Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the crude peptide and decant the ether.
-
Wash the peptide with cold ether and dry under vacuum.
Purification of this compound
The crude peptide obtained after cleavage is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
HPLC Parameters
The following table provides typical parameters for the RP-HPLC purification of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 5 µm, 10 x 250 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 4 mL/min |
| Detection | 220 nm and 280 nm |
Experimental Protocol: Purification
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of 50% acetonitrile in water.
2. HPLC Purification:
-
Equilibrate the C18 column with 5% mobile phase B.
-
Inject the dissolved crude peptide onto the column.
-
Run the gradient as specified in the table above.
-
Collect fractions corresponding to the major peak.
3. Fraction Analysis:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the product.
4. Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Characterization and Quantitative Data
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
| Parameter | Expected Value |
| Molecular Weight | C30H45N7O7, MW: 615.73 g/mol |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 616.35 |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Theoretical Yield | Dependent on resin loading; typically 20-40% after purification.[3] |
Application in a Proteasome Activity Assay
This compound is a substrate for the trypsin-like activity of the proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation.
Experimental Protocol: Proteasome Activity Assay
This protocol provides a general guideline for measuring proteasome activity in cell lysates.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Cell Lysate: Prepare cell lysate in a suitable lysis buffer without protease inhibitors.
2. Assay Procedure:
-
To a 96-well black microplate, add 50 µL of cell lysate.
-
Add assay buffer to a final volume of 190 µL.
-
Initiate the reaction by adding 10 µL of a 200 µM working solution of the substrate (final concentration 10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) in a kinetic mode at 37°C for 30-60 minutes.
3. Data Analysis:
-
The rate of increase in fluorescence is proportional to the proteasome activity.
-
A standard curve using free AMC can be used to quantify the amount of cleaved substrate.
Conclusion
This technical guide has detailed the synthesis, purification, and application of the fluorogenic protease substrate this compound. By following the outlined solid-phase peptide synthesis and RP-HPLC purification protocols, researchers can reliably produce this valuable tool for studying enzyme kinetics and inhibitor screening, particularly within the context of the ubiquitin-proteasome pathway. The provided experimental protocols offer a solid foundation for the practical implementation of these methods in a laboratory setting.
References
A Comprehensive Technical Guide to Boc-Val-Gly-Arg-AMC: A Fluorogenic Substrate for Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of the fluorogenic peptide substrate, Boc-Val-Gly-Arg-AMC. This compound is a valuable tool for studying the activity of the proteasome, a key regulator of protein degradation and a critical target in drug discovery, particularly in oncology.
Core Molecular and Physical Data
The fundamental properties of this compound are summarized below, providing essential information for its use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 587.67 g/mol | [1] |
| Chemical Formula | C₂₈H₄₁N₇O₇ | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Synthesis and Purification
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Boc (tert-butyloxycarbonyl) chemistry. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell a suitable resin (e.g., Merrifield resin) in a non-polar solvent like dichloromethane (DCM).
-
First Amino Acid Attachment: Couple the first C-terminal amino acid, Boc-Arg(Pbf)-OH, to the resin. The side chain of Arginine is protected with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.
-
Deprotection: Remove the Boc protecting group from the N-terminus of the attached arginine using an acid such as trifluoroacetic acid (TFA).
-
Neutralization: Neutralize the resulting amine salt with a base like diisopropylethylamine (DIEA).
-
Coupling: Add the next amino acid, Boc-Gly-OH, along with a coupling agent (e.g., HBTU, HATU) to facilitate the formation of the peptide bond.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acid, Boc-Val-OH.
-
AMC Coupling: Couple 7-amino-4-methylcoumarin (AMC) to the N-terminus of the completed peptide chain.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically containing TFA and scavengers to prevent side reactions.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash it to remove residual cleavage reagents.
Experimental Protocol: Purification by HPLC
High-performance liquid chromatography (HPLC) is the standard method for purifying the crude peptide to a high degree of purity.
-
Column: Utilize a reversed-phase C18 column.
-
Solvents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: Apply a linear gradient of Solvent B, for example, from 5% to 95% over 30 minutes.
-
Detection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a fluffy white powder.
Application in Proteasome Activity Assays
This compound is a fluorogenic substrate used to measure the chymotrypsin-like activity of the proteasome. The peptide sequence is recognized and cleaved by the proteasome after the Arginine residue, releasing the fluorescent AMC molecule. The increase in fluorescence is directly proportional to the proteasomal activity.
Experimental Protocol: Proteasome Activity Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5, containing 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, and 2 mM DTT.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Proteasome Sample: Prepare cell or tissue lysates containing active proteasomes. The protein concentration should be determined using a standard protein assay.
-
-
Assay Procedure:
-
Pipette the proteasome-containing sample into the wells of a black 96-well plate.
-
Add the assay buffer to each well.
-
To initiate the reaction, add the this compound substrate to a final concentration of 50-100 µM.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total of 60-120 minutes at 37°C.
-
Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
The rate of the reaction (initial velocity) can be determined from the linear portion of the curve and is proportional to the proteasome activity in the sample.
-
Signaling Pathways and Biological Context
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes. Its dysregulation is implicated in various diseases, including cancer.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
In cancer, the proteasome is often hyperactive, leading to the degradation of tumor suppressor proteins like p53 and promoting the survival of malignant cells. Therefore, inhibitors of the proteasome are effective anti-cancer agents.
Caption: Role of the proteasome in cancer cell survival and proliferation.
By providing a quantitative measure of proteasome activity, this compound serves as an essential reagent for screening potential proteasome inhibitors and for elucidating the mechanisms of action of novel anti-cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for Boc-Val-Gly-Arg-AMC in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic substrate, Boc-Val-Gly-Arg-AMC, in various fluorescence-based assays for the detection and characterization of protease activity. This document includes the underlying principles, detailed experimental protocols for key applications, and data presentation guidelines.
Introduction to this compound
This compound is a synthetic peptide substrate containing the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety by a protease, the free AMC is released, resulting in a significant increase in fluorescence. This property makes it a highly sensitive substrate for detecting the activity of proteases that recognize and cleave the Val-Gly-Arg sequence, such as trypsin-like serine proteases and the proteasome. The increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for quantitative measurements.
Key Features:
-
High Sensitivity: Fluorometric detection provides a more sensitive readout compared to colorimetric assays.
-
Continuous Monitoring: The assay can be performed in real-time, allowing for kinetic studies of enzyme activity.
-
Versatility: Applicable to a range of research areas, including enzyme characterization, inhibitor screening, and cell-based assays.
Principle of the Assay
The fundamental principle of the assay is the enzymatic hydrolysis of the non-fluorescent (or weakly fluorescent) substrate, this compound, to yield a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).
The fluorescence of the liberated AMC can be measured using a fluorometer or a microplate reader with excitation typically around 360-380 nm and emission detection at approximately 440-460 nm. The rate of the increase in fluorescence is proportional to the concentration of the active enzyme in the sample.
Signaling Pathway Context: The Ubiquitin-Proteasome System
This compound is a valuable tool for studying the trypsin-like activity of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and removal of misfolded proteins.
Application Notes and Protocols for High-Throughput Screening using Boc-Val-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on biological targets. Fluorogenic assays are a particularly powerful tool in HTS due to their high sensitivity, wide dynamic range, and amenability to automation. This document provides detailed protocols for developing and implementing a robust HTS assay using the fluorogenic substrate Boc-Val-Gly-Arg-AMC to identify inhibitors of trypsin-like serine proteases.
Trypsin-like serine proteases are a large family of enzymes that play critical roles in a multitude of physiological processes, including digestion, blood coagulation, and inflammation.[1][2][3] Dysregulation of these proteases is implicated in a variety of diseases, such as pancreatitis, thrombosis, and certain cancers, making them attractive targets for therapeutic intervention.[1]
The substrate, Boc-Val-Gly-Arg-7-amino-4-methylcoumarin (this compound), is a synthetic peptide that is specifically cleaved by proteases after the arginine residue. In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched. Upon enzymatic cleavage, the highly fluorescent AMC is released, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. This principle allows for the sensitive and continuous monitoring of protease activity and its inhibition by test compounds.
Assay Principle and Workflow
The fundamental principle of this assay is the enzymatic cleavage of a fluorogenic substrate, leading to a measurable increase in fluorescence.
References
Measuring Proteasome Activity in Cell Lysates Using Boc-Val-Gly-Arg-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of the majority of intracellular proteins, playing a pivotal role in regulating a wide array of cellular processes including cell cycle progression, signal transduction, and apoptosis.[1][2] Dysregulation of the UPS has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making the proteasome a key therapeutic target.[3][4]
This document provides a detailed guide for measuring the trypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Boc-Val-Gly-Arg-AMC. Cleavage of this substrate by the proteasome releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine proteasome activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate this compound by the trypsin-like activity of the 20S proteasome. The substrate consists of a short peptide sequence (Val-Gly-Arg) recognized by the β2 subunit of the proteasome, a Boc (tert-butyloxycarbonyl) protecting group, and the fluorophore AMC. In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between arginine and AMC by the proteasome, the free AMC is released, which emits a strong fluorescent signal upon excitation. The rate of AMC release is directly proportional to the proteasome's trypsin-like activity in the sample.
Signaling Pathway: The Ubiquitin-Proteasome System
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Workflow
Caption: Workflow for measuring proteasome activity in cell lysates.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Various | e.g., MedchemExpress HY-P0021 |
| 7-Amino-4-methylcoumarin (AMC) | Various | e.g., Sigma-Aldrich A9891 |
| Proteasome Inhibitor (e.g., MG132) | Various | e.g., Sigma-Aldrich M7449 |
| Cell Lysis Buffer | In-house preparation or commercial | See Protocol |
| Proteasome Assay Buffer | In-house preparation or commercial | See Protocol |
| Black, flat-bottom 96-well plates | Various | e.g., Corning 3603 |
| Bradford or BCA Protein Assay Kit | Various | e.g., Thermo Fisher Scientific 23225 |
Protocols
Preparation of Reagents
-
Cell Lysis Buffer (for 26S Proteasome): 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 150 mM NaCl, 1 mM EDTA, and 1 mM DTT (add fresh). Protease inhibitors other than those targeting the proteasome may be included if necessary.
-
Proteasome Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT (add fresh).
-
This compound Stock Solution (10 mM): Dissolve in DMSO and store at -20°C in aliquots, protected from light.
-
AMC Standard Stock Solution (1 mM): Dissolve in DMSO and store at -20°C in aliquots.
-
Proteasome Inhibitor Stock Solution (e.g., 10 mM MG132): Dissolve in DMSO and store at -20°C.
Cell Lysate Preparation
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 200 µL for a 10 cm dish).
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) and transfer to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
-
Lysates can be used immediately or stored at -80°C in aliquots. Avoid repeated freeze-thaw cycles.
Proteasome Activity Assay
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in Proteasome Assay Buffer to generate concentrations ranging from 0 to 100 µM.
-
Add 100 µL of each standard dilution to separate wells of a black 96-well plate.
-
-
Set up Assay Reactions:
-
In separate wells of the black 96-well plate, add the following components in duplicate or triplicate for each sample:
-
Sample wells: 20-50 µg of cell lysate and Proteasome Assay Buffer to a final volume of 90 µL.
-
Inhibitor control wells: 20-50 µg of cell lysate, proteasome inhibitor (e.g., 20 µM final concentration of MG132), and Proteasome Assay Buffer to a final volume of 90 µL.
-
Blank well: 90 µL of Proteasome Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of 1 mM this compound (final concentration 100 µM) to all wells (except the blank, to which 10 µL of assay buffer is added).
-
Mix gently by pipetting.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60-90 minutes.
-
Data Analysis and Presentation
-
AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert fluorescence units (RFU) to the amount of AMC (pmol).
-
Calculate Proteasome Activity:
-
Determine the rate of reaction (slope) for each sample and inhibitor control from the linear portion of the kinetic curve (RFU/min).
-
Subtract the slope of the inhibitor control from the slope of the corresponding sample to obtain the proteasome-specific activity.
-
Convert the proteasome-specific activity from RFU/min to pmol AMC/min using the slope from the AMC standard curve.
-
Normalize the activity to the amount of protein in the lysate (pmol AMC/min/mg protein).
-
Sample Data: Proteasome Trypsin-Like Activity in Different Cell Lines
| Cell Line | Treatment | Proteasome Activity (pmol AMC/min/mg protein) | % Inhibition (vs. Untreated) |
| HEK293T | Untreated | 150.5 ± 12.3 | - |
| MG132 (20 µM) | 12.8 ± 2.1 | 91.5% | |
| HeLa | Untreated | 210.2 ± 18.5 | - |
| Bortezomib (100 nM) | 25.4 ± 3.9 | 87.9% | |
| Jurkat | Untreated | 185.7 ± 15.9 | - |
| Epoxomicin (1 µM) | 15.1 ± 2.5 | 91.9% |
Data are presented as mean ± standard deviation from three independent experiments. This is illustrative data and actual results may vary.
Dose-Dependent Inhibition of Proteasome Activity
| Inhibitor Concentration | Proteasome Activity (Relative Fluorescence Units) | % Inhibition |
| 0 nM (Control) | 8540 ± 512 | 0% |
| 10 nM | 6235 ± 450 | 27.0% |
| 50 nM | 3120 ± 289 | 63.5% |
| 100 nM | 1580 ± 150 | 81.5% |
| 500 nM | 450 ± 55 | 94.7% |
| 1000 nM | 210 ± 30 | 97.5% |
Illustrative data showing the effect of a hypothetical inhibitor on the trypsin-like activity of the proteasome in a cancer cell line lysate.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | - Contaminated reagents- Autofluorescence of cell lysate- Non-specific substrate cleavage | - Use fresh, high-purity reagents- Run a lysate-only control (no substrate)- Ensure the inhibitor control effectively reduces activity |
| Low signal | - Low proteasome activity in lysate- Insufficient protein concentration- Inactive substrate | - Increase the amount of lysate per well- Prepare fresh lysate- Check the storage and handling of the substrate |
| Non-linear reaction kinetics | - Substrate depletion- Enzyme instability | - Use a lower protein concentration or shorter incubation time- Ensure the assay buffer conditions are optimal |
| High variability between replicates | - Pipetting errors- Incomplete mixing- Temperature fluctuations | - Use calibrated pipettes and ensure proper mixing- Maintain a constant temperature during the assay |
Conclusion
The fluorogenic assay using this compound provides a sensitive and reliable method for quantifying the trypsin-like activity of the proteasome in cell lysates. This protocol is well-suited for studying the effects of potential proteasome inhibitors in drug discovery and for investigating the role of the proteasome in various cellular processes. Consistent and accurate results can be obtained by carefully following the detailed protocols and considering the potential troubleshooting steps outlined.
References
- 1. ubpbio.com [ubpbio.com]
- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
Application Notes and Protocols for In-Gel Proteasome Activity Assay with Boc-Val-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic complex responsible for the degradation of ubiquitinated proteins. It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). Dysregulation of proteasome activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it an important target for drug development.
The in-gel proteasome activity assay is a powerful technique that allows for the separation of different proteasome complexes (e.g., 20S, 26S, and immunoproteasomes) by native polyacrylamide gel electrophoresis (PAGE) and the subsequent visualization of their specific proteolytic activities directly within the gel.[1][2] This method provides valuable insights into the activity, composition, and regulation of proteasome complexes in response to various stimuli or therapeutic interventions.[3][4][5]
This document provides detailed protocols for performing an in-gel proteasome activity assay using the fluorogenic substrate Boc-Val-Gly-Arg-AMC , which is specific for the trypsin-like activity of the proteasome.[6] Cleavage of this substrate by active proteasome complexes within the gel releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be visualized and quantified under UV light.[7][8]
Principle of the Assay
The in-gel proteasome activity assay, a variation of zymography, involves a multi-step process.[9] First, protein lysates are prepared from cells or tissues under non-denaturing conditions to preserve the integrity and activity of proteasome complexes.[10] These native protein extracts are then separated by native PAGE, which separates protein complexes based on their size and charge.[11] Following electrophoresis, the gel is incubated in a reaction buffer containing the fluorogenic substrate this compound. Active proteasome complexes within the gel cleave the substrate, releasing the fluorescent AMC molecule. The resulting fluorescent bands, corresponding to the locations of active proteasome complexes, are visualized and quantified using a UV transilluminator and appropriate imaging software.[7][12] Subsequent immunoblotting of the same gel can be performed to identify the composition of the active proteasome complexes.[2][4]
Experimental Workflow
Caption: Experimental workflow for the in-gel proteasome activity assay.
Materials and Reagents
Reagents for Cell Lysis (Choose one)
-
TSDG Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM DTT, 10% glycerol.[10]
-
OK Lysis Buffer (OverKleeft): 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 10% glycerol, 2 mM ATP.[2][10]
-
Protease Inhibitor Cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail).[4]
Reagents for Native PAGE
-
NuPAGE™ 3-8% Tris-Acetate Gels or similar precast gels are recommended for consistency.[3][4]
-
Native Gel Running Buffer: Prepare fresh. Do not reuse.[3]
-
5x Native Gel Loading Buffer: 250 mM Tris-HCl (pH 7.5), 50% (v/v) glycerol, 0.05% (w/v) bromophenol blue.
Reagents for In-Gel Activity Assay
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 250 mM sucrose, 1 mM ATP. Prepare fresh.[13]
-
This compound Substrate: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.[6] The final working concentration in the reaction buffer is typically 50-200 µM.[14]
Reagents for Immunoblotting (Optional)
-
Solubilization Buffer: For preparing the gel for transfer.[3][4]
-
Transfer Buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteasome subunits (e.g., α1-7)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Detailed Experimental Protocols
Protocol 1: Preparation of Native Cell Lysates
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape into a pre-chilled tube. For suspension cells, pellet by centrifugation. Wash the cell pellet with ice-cold PBS.[15]
-
Lysis:
-
Using TSDG Buffer: Resuspend the cell pellet in TSDG buffer with protease inhibitors. Perform seven cycles of freeze-thaw by alternating between liquid nitrogen and a 20-23°C water bath.[10]
-
Using OK Lysis Buffer: Resuspend the cell pellet in ice-cold OK Lysis Buffer with protease inhibitors. Incubate on ice.[10]
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[16]
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. This is your native protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.[3][4] It is crucial to be precise as native gels do not have a reliable loading control.[4]
-
Storage: Use the lysate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Native Polyacrylamide Gel Electrophoresis
-
Sample Preparation: In a pre-chilled tube, mix a precise amount of protein lysate (typically 15 µg) with 5x Native Gel Loading Buffer to a final concentration of 1x.[3][4]
-
Gel Setup: Assemble the electrophoresis apparatus according to the manufacturer's instructions. Use a precast 3-8% Tris-Acetate gel for optimal separation of proteasome complexes.[3]
-
Loading: Carefully load the prepared samples into the wells.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 150 V) for approximately 4 hours at 4°C.[3]
Protocol 3: In-Gel Proteasome Activity Assay
-
Substrate Preparation: During the last hour of electrophoresis, thaw the this compound stock solution at room temperature, protected from light.[4]
-
Reaction Buffer Preparation: Prepare the Reaction Buffer and add the this compound substrate to the desired final concentration (e.g., 100 µM).
-
Gel Incubation: After electrophoresis, carefully remove the gel from the cassette and place it in a light-protected container with the Reaction Buffer. Ensure the gel is fully submerged.
-
Activity Development: Incubate the gel for 30-60 minutes at 37°C in the dark.[13]
-
Visualization: Immediately visualize the fluorescent bands using a UV transilluminator with an excitation wavelength of approximately 380 nm and an emission wavelength of 460 nm.[10][14] Capture the image using a gel documentation system.
Protocol 4: Data Analysis and Quantification
-
Densitometry: Quantify the intensity of the fluorescent bands corresponding to different proteasome complexes using image analysis software (e.g., ImageJ or Image Lab).[13]
-
Normalization: Since there is no loading control in the gel, accurate protein loading is critical for comparing samples.
-
Data Presentation: Summarize the quantified band intensities in a table for easy comparison between different experimental conditions.
Data Presentation
Table 1: Quantification of Trypsin-Like Proteasome Activity
| Sample Group | Treatment | 30S/26S Proteasome Activity (Arbitrary Units) | 20S Proteasome Activity (Arbitrary Units) |
| Control | Vehicle | 100 ± 8.5 | 45 ± 5.2 |
| Treated | Drug X (1 µM) | 65 ± 6.1 | 30 ± 4.8 |
| Treated | Drug X (5 µM) | 32 ± 4.9 | 15 ± 3.1 |
*Data are presented as mean ± standard deviation from three independent experiments.
Optional Downstream Analysis: Immunoblotting
To determine the composition of the active proteasome complexes, the same gel can be used for immunoblotting after the activity assay.[2][3][4]
-
Equilibration: After imaging, incubate the gel in Solubilization Buffer for 10-15 minutes.[3]
-
Transfer: Transfer the proteins from the gel to a PVDF membrane using standard wet electroblotting methods.[3]
-
Immunodetection: Proceed with standard immunoblotting protocols, using primary antibodies against specific proteasome subunits to identify the composition of the bands observed in the activity assay.
Biological Context: The Ubiquitin-Proteasome System
Caption: Simplified overview of the ubiquitin-proteasome pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescent signal | Inactive proteasomes | Ensure non-denaturing conditions during lysis. Avoid repeated freeze-thaw cycles. Use fresh lysates. |
| Insufficient protein loaded | Accurately quantify protein concentration and load at least 15 µg per lane.[3][4] | |
| Substrate degradation | Aliquot substrate and protect from light and repeated freeze-thaw cycles. | |
| Incorrect buffer pH or composition | Prepare all buffers freshly and verify pH. | |
| High background fluorescence | Excess substrate | Optimize substrate concentration. |
| Contaminating proteases | Include protease inhibitors during lysis. | |
| Smeared or distorted bands | Poor sample quality | Ensure proper lysis and clarification of the lysate. |
| Inappropriate running conditions | Run the gel at 4°C to maintain protein complex integrity. | |
| Inconsistent results between experiments | Variation in protein loading | Be meticulous with protein quantification and loading. |
| Re-use of buffers | Always use freshly prepared running and reaction buffers.[3] |
References
- 1. Characterization of the proteasome using native gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Detection of proteolytic activity by fluorescent zymogram in-gel assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. ubpbio.com [ubpbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Boc-Val-Gly-Arg-AMC Assay with Purified Enzyme Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Boc-Val-Gly-Arg-AMC (tert-butyloxycarbonyl-L-valyl-L-glycyl-L-arginine-7-amino-4-methylcoumarin) assay is a highly sensitive and widely used method for the detection and quantification of the activity of various serine proteases. This fluorogenic substrate is particularly useful for assaying enzymes that exhibit trypsin-like specificity, cleaving peptide bonds C-terminal to arginine residues. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
This document provides detailed application notes and experimental protocols for utilizing the this compound assay with purified enzyme preparations, catering to researchers in academia and professionals in the drug development industry.
Principle of the Assay
The core of the assay lies in the enzymatic hydrolysis of the non-fluorescent this compound substrate. The enzyme recognizes the Arg residue and cleaves the amide bond between Arg and AMC. This cleavage liberates the AMC fluorophore, which can be excited at approximately 360-380 nm to emit a strong fluorescent signal at around 440-460 nm. The rate of AMC release is a direct measure of the enzyme's catalytic activity.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for purified serine proteases.
-
Inhibitor Screening: High-throughput screening (HTS) of small molecule libraries to identify potential inhibitors of target proteases.
-
Inhibitor Characterization: Determination of inhibitor potency (e.g., IC50 values) and mechanism of action.
-
Enzyme Characterization: Studying the effects of pH, temperature, and cofactors on enzyme activity.
-
Quality Control: Assessing the purity and activity of purified enzyme preparations.
Relevant Enzymes
While highly effective for trypsin, this substrate is also utilized for other significant serine proteases, including:
-
Plasminogen Activators (e.g., uPA, tPA): Key enzymes in fibrinolysis and cell migration.
-
Thrombin: A critical component of the coagulation cascade.
-
Factor Xa: Another essential enzyme in blood coagulation.[1]
-
TMPRSS2: A transmembrane protease involved in viral entry, including that of coronaviruses.
Data Presentation
Table 1: Kinetic Parameters of Serine Proteases with AMC-based Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Thrombin | Boc-Val-Pro-Arg-AMC | 21 | 105 | 5.0 x 10⁶ | [2] |
| Thrombin-Staphylocoagulase Complex | Boc-Val-Pro-Arg-AMC | 25 | 89 | 3.6 x 10⁶ | [2] |
| Trypsin | Z-Lys-pNA | 394 | 0.182 | 463 | [3] |
| Trypsin | Z-Lys-pNA | 512 | 0.202 | 395 | [3] |
Note: Data for closely related substrates are provided to illustrate typical kinetic ranges. pNA (p-nitroanilide) is a colorimetric leaving group.
Table 2: Inhibitor Potency (IC50) against TMPRSS2 using a Fluorogenic Assay
| Inhibitor | IC50 (nM) | Assay Substrate |
| Nafamostat | 0.27 | Boc-Gln-Ala-Arg-AMC |
| Camostat | 6.2 | Boc-Gln-Ala-Arg-AMC |
| Gabexate | 130 | Boc-Gln-Ala-Arg-AMC |
Data from an enzymatic assay with recombinant TMPRSS2.[4]
Experimental Protocols
Protocol 1: General Enzyme Activity Assay
This protocol provides a framework for measuring the activity of a purified serine protease.
Materials:
-
Purified serine protease (e.g., Trypsin, uPA)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
DMSO (for dissolving the substrate)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration. A common starting point is 2X the final assay concentration (e.g., 100 µM for a 50 µM final concentration).
-
Prepare Enzyme Solution: Dilute the purified enzyme in cold Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.
-
Assay Setup:
-
Add 50 µL of the working enzyme solution to each well of the 96-well plate.
-
Include a "no enzyme" control with 50 µL of Assay Buffer for background fluorescence subtraction.
-
-
Initiate the Reaction: Add 50 µL of the working substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the enzyme reaction wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of product formation using a standard curve of free AMC.
-
Protocol 2: Inhibitor Screening and IC50 Determination
This protocol is designed to assess the inhibitory effect of compounds on the enzyme's activity.
Materials:
-
All materials from Protocol 1
-
Test compounds (inhibitors) dissolved in DMSO
Procedure:
-
Prepare Reagents: Prepare the substrate and enzyme solutions as described in Protocol 1.
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test compounds in DMSO. Then, dilute these further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Assay Setup:
-
Add 25 µL of the inhibitor dilutions to the wells of a 96-well plate.
-
For the "no inhibitor" (100% activity) control, add 25 µL of Assay Buffer containing the same percentage of DMSO.
-
For the "no enzyme" (0% activity) control, add 50 µL of Assay Buffer.
-
-
Pre-incubation: Add 25 µL of the working enzyme solution to the wells containing the inhibitor and the "no inhibitor" control. a pre-incubation step of 15-30 minutes at room temperature allows for the inhibitor to bind to the enzyme.[4]
-
Initiate the Reaction: Add 50 µL of the 2X working substrate solution to all wells.
-
Fluorescence Measurement and Data Acquisition: Follow steps 6 and 7 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic fit).
-
Visualizations
Signaling Pathway Diagram
Caption: uPA/uPAR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for inhibitor screening.
References
Application Notes and Protocols: Studying Flavivirus Proteases with Fluorogenic Substrates
Topic: Characterization and Inhibition of Flavivirus NS2B-NS3 Protease using a Fluorogenic Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV), represent significant global health threats. A crucial enzyme for the replication of these viruses is the NS2B-NS3 protease, which is responsible for cleaving the viral polyprotein into functional units.[1][2][3] This makes the NS2B-NS3 protease a prime target for the development of antiviral drugs.[1]
The study of flavivirus protease activity and the screening for its inhibitors are commonly performed using fluorogenic peptide substrates. The substrate specificity for these proteases is highly conserved, requiring two basic residues (like Arginine or Lysine) at the P2 and P1 positions of the cleavage site.[4] While the prompt specified Boc-Val-Gly-Arg-AMC, the scientific literature overwhelmingly indicates that substrates like Boc-Gly-Arg-Arg-AMC are standard and effective for assaying the activity of flavivirus proteases due to their mimicry of the natural dibasic cleavage sites.[5][6][7] This document will focus on the application of Boc-Gly-Arg-Arg-AMC and similar substrates, as the principles and protocols are directly applicable.
Principle of the Fluorogenic Protease Assay
The assay utilizes a synthetic peptide substrate, such as Boc-Gly-Arg-Arg-AMC, which is composed of a short peptide sequence recognized by the protease, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact state, the substrate is non-fluorescent. Upon cleavage of the peptide bond between Arginine and AMC by the NS2B-NS3 protease, the free AMC molecule is released, generating a fluorescent signal that can be measured with an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-465 nm.[1][8][9] The rate of increase in fluorescence is directly proportional to the protease activity.
Applications
-
Enzyme Kinetics: Determining kinetic parameters such as Km and kcat to characterize the efficiency and substrate preference of the protease.
-
Inhibitor Screening: High-throughput screening (HTS) of compound libraries to identify potential inhibitors of the NS2B-NS3 protease.
-
Potency Determination: Calculating the half-maximal inhibitory concentration (IC₅₀) to quantify the potency of identified inhibitors.
Data Presentation
Table 1: Kinetic Parameters of Flavivirus Proteases with Various Fluorogenic Substrates
This table summarizes the kinetic constants for different flavivirus proteases with several peptide-AMC substrates. The catalytic efficiency (kcat/Km) is a key parameter for comparing substrate preference.
| Flavivirus Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| JEV NS2B-NS3pro | Pyr-RTKR-AMC | 9 | 0.0176 | 1963 | [4] |
| DEN2 NS2B-NS3pro | Pyr-RTKR-AMC | 134 | 0.013 | 97 | [4] |
| WNV NS2B-NS3pro | Pyr-RTKR-AMC | 71 | 6.3 | 88000 | [4] |
| JEV NS2B-NS3pro | Boc-GRR-AMC | 170 | 0.0039 | 22.9 | [4] |
| JEV NS2B-NS3pro | Boc-LRR-AMC | 214 | 0.0008 | 3.7 | [4] |
Abbreviations: JEV (Japanese Encephalitis Virus), DEN2 (Dengue Virus Serotype 2), WNV (West Nile Virus)
Table 2: Inhibitory Potency (IC₅₀) of Compounds against Dengue Virus Protease
This table presents the IC₅₀ values for various inhibitors against the Dengue virus NS2B-NS3 protease, demonstrating the utility of the assay in drug discovery.
| Inhibitor | DENV NS2B-NS3pro Target | Temperature (°C) | IC₅₀ (µM) | Reference |
| Latarcin-1 (Ltc 1) Peptide | DENV2 | 37 | 12.68 ± 3.2 | [2] |
| Latarcin-1 (Ltc 1) Peptide | DENV2 | 40 | 6.58 ± 4.1 | [2] |
| NSC135618 | DENV2 | Not Specified | 1.8 | [10] |
| NSC260594 | DENV2 | Not Specified | 11.4 | [10] |
| NSC146771 | DENV2 | Not Specified | 4.8 | [10] |
Experimental Protocols
Protocol 1: General Flavivirus Protease Activity Assay
This protocol provides a general method for measuring the enzymatic activity of recombinant flavivirus NS2B-NS3 protease.
Materials:
-
Recombinant Flavivirus NS2B-NS3 Protease
-
Fluorogenic Substrate: Boc-Gly-Arg-Arg-AMC
-
Assay Buffer: 200 mM Tris-HCl, pH 8.5[1][7] (Note: pH may be optimized, e.g., pH 9.0[9])
-
Dimethyl Sulfoxide (DMSO) for dissolving substrate and compounds
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Boc-Gly-Arg-Arg-AMC in DMSO to create a 10 mM stock solution. Store at -80°C in aliquots.[11]
-
Prepare Working Solutions:
-
Set up the Reaction:
-
Initiate the Reaction:
-
Add 50 µL of the substrate working solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Include a "no enzyme" control to measure background fluorescence from substrate auto-hydrolysis. Subtract this background rate from the rates of the enzyme-catalyzed reactions.
-
Protocol 2: Screening and IC₅₀ Determination for Protease Inhibitors
This protocol outlines the procedure for testing compounds for inhibitory activity and determining their potency (IC₅₀).
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. For IC₅₀ determination, create a series of dilutions (e.g., 8-10 points, from 200 µM to 6.25 µM) in Assay Buffer.[5]
-
Reaction Setup:
-
To each well of a microplate, add:
-
Include a "positive control" (enzyme, no inhibitor) and a "negative control" (no enzyme).
-
-
Pre-incubation: Incubate the enzyme-inhibitor mixture at 37°C for 10-30 minutes to allow for binding.[5][7]
-
Initiate and Measure:
-
Data Analysis and IC₅₀ Calculation:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100 Where Vinhibitor is the reaction rate in the presence of the inhibitor and Vcontrol is the rate of the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[5]
-
The Role of NS2B-NS3 in the Flavivirus Life Cycle
The NS2B-NS3 protease is essential because it processes the single, large polyprotein that is initially translated from the viral RNA genome. This cleavage releases individual non-structural (NS) proteins that are vital for forming the viral replication complex. Inhibiting the protease prevents this processing, thereby halting viral replication.[1][2]
References
- 1. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of natural antimicrobial agents to treat dengue infection: In vitro analysis of latarcin peptide activity against dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the substrate specificity of the dengue virus type 2 NS3 serine protease by using internally quenched fluorescent peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Analysis of Recombinant Japanese Encephalitis Virus NS2B(H)-NS3pro Protease with Fluorogenic Model Peptide Substrates | PLOS One [journals.plos.org]
- 5. glpbio.com [glpbio.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Protegrin-1 Inhibits Dengue NS2B-NS3 Serine Protease and Viral Replication in MK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based discovery of dengue virus protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A conformational switch high-throughput screening assay and allosteric inhibition of the flavivirus NS2B-NS3 protease | PLOS Pathogens [journals.plos.org]
- 11. protocols.io [protocols.io]
Application Note: Generation of a Standard Curve for AMC Fluorescence Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for generating a reliable 7-Amino-4-methylcoumarin (AMC) standard curve, which is essential for quantifying enzyme activity in various biochemical assays.
Introduction
7-Amino-4-methylcoumarin (AMC) is a widely used blue fluorescent dye in life sciences research.[1][2][3] Its utility primarily lies in its application as a reporter molecule in fluorogenic enzyme assays.[3][4] In these assays, AMC is typically conjugated to a substrate peptide or another molecule, which quenches its fluorescence.[4][5] Upon enzymatic cleavage of the substrate, free AMC is released, resulting in a significant increase in fluorescence that can be measured.[4][5] The amount of liberated AMC is directly proportional to the enzyme's activity. Therefore, an accurate AMC standard curve is crucial for converting the measured relative fluorescence units (RFU) into the molar amount of product formed.
This application note details the materials, procedures, and data analysis steps required to generate a robust AMC standard curve for the accurate quantification of enzyme kinetics and for screening potential enzyme inhibitors.
Key Experimental Parameters
A summary of the essential parameters for AMC fluorescence measurement is provided in the table below.
| Parameter | Recommended Value |
| Excitation Wavelength | 341-380 nm[6][7] |
| Emission Wavelength | 440-460 nm[6][7] |
| Recommended Solvent | DMSO or DMF[4] |
| Typical Concentration Range | 0.04 µM - 100 µM[8] |
Experimental Protocol
This protocol outlines the steps for preparing AMC standards and measuring their fluorescence to generate a standard curve.
Materials Required
-
7-Amino-4-methylcoumarin (AMC) powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Assay Buffer (e.g., Tris-HCl, HEPES, PBS, specific to the enzyme assay)
-
Microplate reader with fluorescence detection capabilities
-
Black, flat-bottom 96-well microplates (or other suitable format)
-
Calibrated single and multichannel pipettes
-
Appropriate personal protective equipment (gloves, lab coat, safety glasses)
Preparation of AMC Stock Solution
-
Prepare a 10 mM AMC Stock Solution: Dissolve a known mass of AMC powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, for a molecular weight of 175.18 g/mol , dissolve 1.75 mg of AMC in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[9]
Preparation of Working Standards
A serial dilution of the AMC stock solution is performed to create a range of concentrations for the standard curve. The following is an example for a final concentration range from 0 to 50 µM in a 100 µL final volume.
-
Intermediate Dilution: Prepare a 100 µM working solution by diluting the 10 mM stock solution 1:100 in the assay buffer.
-
Serial Dilutions: Perform a serial dilution of the 100 µM AMC working solution in the assay buffer as described in the table below.
| Standard | Concentration of AMC (µM) | Volume of 100 µM AMC (µL) | Volume of Assay Buffer (µL) |
| S1 | 50 | 50 | 50 |
| S2 | 25 | 50 of S1 | 50 |
| S3 | 12.5 | 50 of S2 | 50 |
| S4 | 6.25 | 50 of S3 | 50 |
| S5 | 3.125 | 50 of S4 | 50 |
| S6 | 1.56 | 50 of S5 | 50 |
| S7 | 0.78 | 50 of S6 | 50 |
| S8 (Blank) | 0 | 0 | 100 |
Fluorescence Measurement
-
Plate Setup: Pipette 100 µL of each standard and the blank in triplicate into the wells of a black 96-well microplate.
-
Incubation: Incubate the plate at the desired assay temperature for 15-30 minutes to allow the solution to equilibrate.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with the excitation wavelength set between 360-380 nm and the emission wavelength between 440-460 nm.[7]
-
Data Collection: Record the Relative Fluorescence Units (RFU) for each well.
Data Analysis and Presentation
Proper analysis of the fluorescence data is critical for generating an accurate standard curve.
-
Background Subtraction: Calculate the average RFU for the blank wells and subtract this value from the RFU of each standard.
-
Data Plotting: Plot the background-subtracted RFU values (y-axis) against the corresponding AMC concentrations (x-axis).
-
Linear Regression: Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c) will be used to determine the concentration of AMC in unknown samples. The R-squared (R²) value should be close to 1.0, indicating a good fit of the data to a linear model.[8]
Sample Data Table
The following table structure should be used to organize and present the quantitative data from the AMC standard curve experiment.
| AMC Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average RFU | Standard Deviation | Background-Subtracted RFU |
| 50 | ||||||
| 25 | ||||||
| 12.5 | ||||||
| 6.25 | ||||||
| 3.125 | ||||||
| 1.56 | ||||||
| 0.78 | ||||||
| 0 (Blank) | 0 |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in generating an AMC standard curve.
Caption: Experimental workflow for AMC standard curve generation.
Caption: Principle of AMC-based fluorescence enzyme assays.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low R² value | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Contamination of reagents | Use fresh, high-quality reagents. | |
| High background fluorescence | Autofluorescence of assay components | Run a blank with all assay components except AMC to check for background. |
| Contaminated buffer or water | Use fresh, high-purity water and buffer. | |
| Non-linear curve at high concentrations | Inner filter effect | Reduce the concentration range of the standards. |
| Detector saturation | Adjust the gain settings on the fluorometer. |
Conclusion
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. adipogen.com [adipogen.com]
Troubleshooting & Optimization
How to reduce high background fluorescence with Boc-Val-Gly-Arg-AMC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background fluorescence in assays using the fluorogenic substrate Boc-Val-Gly-Arg-AMC.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this compound?
High background fluorescence in enzymatic assays with this compound can stem from several sources. The most common include:
-
Substrate Auto-hydrolysis: The substrate may spontaneously break down in the assay buffer, releasing the fluorescent AMC molecule without enzymatic activity.
-
Substrate Purity: The this compound reagent may contain fluorescent impurities or free AMC from degradation during synthesis or storage.
-
Buffer Composition: Components in the assay buffer, such as certain reducing agents or contaminants, can contribute to the background signal. The pH of the buffer can also influence the intrinsic fluorescence of the substrate and the product.
-
Enzyme Contamination: The enzyme preparation itself might be contaminated with other proteases that can cleave the substrate.
-
Instrument Settings: Improperly configured excitation and emission wavelengths on the fluorometer can lead to increased background readings.[1][2]
Q2: How can I determine if my this compound substrate is auto-hydrolyzing?
To test for auto-hydrolysis, incubate the substrate in your assay buffer without the enzyme. Monitor the fluorescence over the same period as your planned experiment. A significant increase in fluorescence over time indicates auto-hydrolysis.
Q3: Can the solvent used to dissolve this compound affect background fluorescence?
Yes. This compound is typically dissolved in dimethyl sulfoxide (DMSO).[3][4] Using high concentrations of DMSO in the final assay volume can sometimes contribute to background fluorescence or affect enzyme activity. It is crucial to keep the final DMSO concentration consistent across all wells and as low as possible, typically below 5%.[5]
Q4: What is the optimal pH for assays using AMC-based substrates?
The optimal pH can be enzyme-dependent. For instance, some proteases acting on similar substrates show optimal activity at pH 9.0.[6] However, the fluorescence of AMC itself can be pH-dependent. It is advisable to determine the optimal pH for your specific enzyme and assay conditions, ensuring that the buffer has sufficient buffering capacity to maintain this pH throughout the experiment.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating high background fluorescence in your this compound assay.
Step 1: Assess Substrate Quality and Auto-hydrolysis
High background can originate from the substrate itself.
| Potential Issue | Troubleshooting Action | Expected Outcome |
| Substrate Auto-hydrolysis | Run a "no-enzyme" control by incubating the substrate in the assay buffer for the duration of the experiment. | A stable, low fluorescence signal indicates no significant auto-hydrolysis. An increasing signal suggests auto-hydrolysis. |
| Substrate Impurity | Run a "substrate-only" control in buffer and measure the initial fluorescence. | A high initial reading suggests the presence of fluorescent contaminants in the substrate stock. |
Step 2: Optimize Assay Buffer Composition
The components of your assay buffer can significantly impact background fluorescence.
| Buffer Component | Troubleshooting Action | Recommendations and Considerations |
| pH | Test a range of pH values around the expected optimum for your enzyme. | AMC fluorescence can be pH-sensitive. Ensure the chosen pH is optimal for both enzyme activity and low background. |
| Reducing Agents | If using DTT, consider replacing it with TCEP at a lower concentration. | DTT can be unstable and its oxidation can affect assay baselines.[7] TCEP is more stable but can quench some fluorophores at high concentrations.[8] |
| Additives | If your buffer contains additives like detergents (e.g., Triton X-100, Tween-20) or BSA, test their contribution to the background by running controls with and without these components. | These are often added to prevent aggregation and non-specific binding, but their purity can vary. |
Step 3: Optimize Enzyme and Substrate Concentrations
Finding the right balance between enzyme and substrate concentrations is key to a good signal-to-background ratio.
| Parameter | Troubleshooting Action | Expected Outcome |
| Enzyme Concentration | Perform an enzyme titration experiment with a fixed substrate concentration. | Identify the lowest enzyme concentration that provides a robust signal well above the background.[5][9] |
| Substrate Concentration | Titrate the substrate concentration with a fixed, optimized enzyme concentration. | Determine the optimal substrate concentration (often near the Km value) that gives a good signal without excessive background. |
Step 4: Refine Instrument Settings
Correct instrument settings are crucial for minimizing background noise.
| Instrument Setting | Troubleshooting Action | Recommendations |
| Excitation/Emission Wavelengths | Scan the emission spectrum of both the uncleaved substrate and the free AMC product. | The uncleaved substrate may have some intrinsic fluorescence at a slightly different wavelength.[1] Optimize your emission wavelength to maximize the signal from free AMC while minimizing the reading from the uncleaved substrate. A typical starting point for AMC is 360-380 nm excitation and 440-460 nm emission.[1][10] |
| Bandwidth | If your fluorometer allows, optimize the excitation and emission bandwidths. | Narrower bandwidths can increase specificity but may reduce the signal. Broader bandwidths can increase the signal but also the background.[2] |
| Gain/Sensitivity | Adjust the detector gain or sensitivity settings. | Use the lowest setting that provides a reliable signal for your positive controls to avoid amplifying the background noise. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Boc-Val-Pro-Arg-AMC Km (for α-thrombin) | 21 µM | [4] |
| Boc-Val-Pro-Arg-AMC Kcat (for α-thrombin) | 105 s-1 | [4] |
| Typical AMC Excitation Wavelength | 341-380 nm | [4][10] |
| Typical AMC Emission Wavelength | 440-460 nm | [1][4][10] |
| Final DMSO Concentration in Assay | < 5% | [5] |
Experimental Protocols
Protocol 1: Testing for Substrate Auto-hydrolysis
-
Prepare your complete assay buffer.
-
Prepare a working solution of this compound in the assay buffer at the final concentration used in your experiments.
-
Dispense the substrate solution into the wells of a microplate.
-
Incubate the plate at the same temperature as your enzyme assay.
-
Measure the fluorescence at regular intervals over the entire duration of a typical experiment.
-
Analysis: Plot fluorescence intensity against time. A flat line or minimal slope indicates low auto-hydrolysis. A steep, positive slope indicates a problem with substrate stability in your buffer.
Protocol 2: Enzyme Concentration Optimization
-
Prepare a series of dilutions of your enzyme stock in the assay buffer.
-
Prepare a working solution of this compound at a fixed, non-limiting concentration (e.g., 5-10 times the expected Km).
-
In a microplate, add the diluted enzyme solutions.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin kinetic measurements of fluorescence intensity over time.
-
Analysis: Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each enzyme concentration. Plot the initial velocity against enzyme concentration. The resulting plot should be linear in the ideal range. Select the lowest enzyme concentration that gives a robust and linear response.[5]
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. tecan.com [tecan.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 5. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. researchgate.net [researchgate.net]
- 10. ubpbio.com [ubpbio.com]
Technical Support Center: Optimizing Boc-Val-Gly-Arg-AMC for Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate Boc-Val-Gly-Arg-AMC in kinetic assays. Here you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. It is particularly useful for studying the activity of the proteasome, a key enzyme complex in the ubiquitin-proteasome pathway responsible for protein degradation.[1] When cleaved by a target protease, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence.
Q2: What are the optimal excitation and emission wavelengths for the cleaved AMC product?
The cleaved 7-amino-4-methylcoumarin (AMC) product has an excitation maximum of approximately 360-380 nm and an emission maximum of around 460 nm.[2][3]
Q3: How should I prepare and store a stock solution of this compound?
It is recommended to prepare a 5 to 10 mM stock solution in dimethyl sulfoxide (DMSO).[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C, protected from light.[2]
Q4: What is a typical working concentration for this substrate?
The optimal working concentration will vary depending on the specific enzyme and experimental conditions. For similar AMC-based substrates used in proteasome assays, working concentrations typically range from 50 to 200 µM.[3] However, it is crucial to experimentally determine the optimal concentration for your specific assay by performing a substrate titration to determine the Michaelis-Menten constant (Km).
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Km Determination)
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) for your enzyme with this compound, which will inform the optimal substrate concentration for your kinetic assays. The Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
Materials:
-
This compound
-
Purified 20S Proteasome
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of substrate dilutions in assay buffer. A typical range would be from 0 µM to 200 µM. It is recommended to perform serial dilutions to achieve a range of concentrations that will bracket the expected Km.
-
Prepare the enzyme solution. Dilute the 20S proteasome in cold assay buffer to the desired final concentration. Keep the enzyme on ice.
-
Set up the assay plate. In a black 96-well plate, add a fixed amount of the diluted enzyme to each well.
-
Initiate the reaction. Add the varying concentrations of the this compound substrate dilutions to the wells containing the enzyme. The final volume in each well should be consistent. Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Measure fluorescence. Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths. Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
For each substrate concentration, subtract the background fluorescence (from the "no enzyme" controls).
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
Experimental Workflow for Km Determination
Caption: Workflow for determining the Km of this compound.
Quantitative Data Summary
While the exact Km of this compound can vary between labs and enzyme preparations, the following table provides typical kinetic parameters for similar fluorogenic substrates used with various proteases. This can serve as a reference for expected values.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) |
| Boc-Val-Pro-Arg-AMC | alpha-thrombin | 21 | 105 |
| Boc-Val-Pro-Arg-AMC | alpha-thrombin-staphylocoagulase complex | 25 | 89 |
Data for a similar substrate, Boc-Val-Pro-Arg-AMC, is provided as a reference.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate degradation due to light exposure or improper storage. 2. Contaminated assay buffer or reagents. 3. Autofluorescence of the microplate. | 1. Prepare fresh substrate dilutions from a properly stored stock solution. Protect from light. 2. Use fresh, filtered assay buffer. 3. Use black, opaque microplates designed for fluorescence assays. |
| No or Low Signal | 1. Inactive enzyme. 2. Incorrect filter settings on the plate reader. 3. Insufficient incubation time. | 1. Use a fresh aliquot of enzyme and ensure proper storage and handling. 2. Verify the excitation and emission wavelengths are set correctly for AMC. 3. Extend the kinetic read time. |
| Non-linear Reaction Progress Curves | 1. Substrate depletion. 2. Enzyme instability. 3. Inner filter effect at high substrate concentrations. | 1. Use a lower enzyme concentration or a higher substrate concentration. 2. Optimize buffer conditions (pH, ionic strength) for enzyme stability. 3. If using very high substrate concentrations, consider correcting for the inner filter effect in your data analysis. |
| High Well-to-Well Variability | 1. Pipetting errors. 2. Inconsistent mixing. | 1. Use calibrated pipettes and ensure accurate dispensing. 2. Gently mix the contents of each well after adding the substrate. |
Signaling Pathway
This compound is a substrate for the proteasome, a central component of the ubiquitin-proteasome pathway. This pathway is crucial for the degradation of most intracellular proteins, thereby regulating a wide range of cellular processes.
The Ubiquitin-Proteasome Pathway
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
References
Boc-Val-Gly-Arg-AMC solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic substrate Boc-Val-Gly-Arg-AMC.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions. For example, a stock solution of 5 to 10 mM in DMSO can be prepared.[3] The substrate is practically insoluble in water.[1][2]
Q2: My this compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A2: This is a common issue due to the low aqueous solubility of the substrate. Here are several solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low (typically <1%) to avoid solvent effects on enzyme activity.
-
Sequential Co-solvent Addition: For in vivo or certain in vitro applications, a co-solvent system can be used. A typical protocol involves first dissolving the compound in DMSO, then sequentially adding other solvents like PEG300 and Tween-80 before the final addition of an aqueous solution.[2]
-
Sonication and Gentle Warming: To aid dissolution, especially when preparing working solutions, gentle warming (e.g., to 37°C) and sonication can be effective.[4][5][6]
-
Freshly Prepared Solutions: Always prepare the working solution fresh before each experiment and protect it from light.[3]
Q3: What are the optimal storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of the substrate.
-
Powder: Store the solid powder at -20°C or -80°C for long-term stability.[2]
-
Stock Solution in DMSO: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] A solution stored at -80°C can be stable for up to 6 months.[2][5]
Q4: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
A4: The liberated 7-amino-4-methylcoumarin (AMC) product is fluorescent. The typical excitation wavelength is in the range of 340-360 nm, and the emission wavelength is in the range of 440-470 nm.[3]
Q5: Can I use protease inhibitors in my cell lysate when performing a proteasome activity assay with this compound?
A5: No, you should not use protease inhibitors during the preparation of cell lysates for proteasome activity assays, as this will interfere with the measurement of the enzyme's activity.[7]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for this compound and similar AMC substrates.
Table 1: Solubility of Boc-Peptide-AMC Substrates
| Compound | Solvent | Solubility | Notes |
| Boc-Leu-Gly-Arg-AMC | DMSO | 100 mg/mL (166.20 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic.[2] |
| Boc-Leu-Gly-Arg-AMC | Water | < 0.1 mg/mL | Insoluble.[1][2] |
| Boc-Val-Pro-Arg-AMC | DMSO | 5 to 10 mM | Recommended for stock solution preparation.[3] |
Table 2: Spectroscopic Properties of AMC
| Parameter | Wavelength Range |
| Excitation | 340 - 360 nm[3] |
| Emission | 440 - 470 nm[3] |
Experimental Protocols
Detailed Protocol: Proteasome Activity Assay
This protocol provides a general framework for measuring the chymotrypsin-like activity of the proteasome in cell lysates using this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 25 mM HEPES, pH 7.4).
-
This compound Stock Solution: Prepare a 10 mM stock solution in high-quality, anhydrous DMSO.
-
Cell Lysate: Homogenize cells in a lysis buffer without protease inhibitors (e.g., 0.5% NP-40 in dH₂O or PBS). Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.[7]
-
(Optional) Proteasome Inhibitor: Prepare a stock solution of a specific proteasome inhibitor (e.g., MG-132) in DMSO to serve as a negative control.
-
-
Assay Procedure (96-well plate format):
-
Add 20-50 µg of cell lysate to each well.
-
For negative control wells, add the proteasome inhibitor to a final concentration known to inhibit proteasome activity. Add an equivalent volume of DMSO to the other wells.
-
Adjust the volume of all wells to 90 µL with Assay Buffer.
-
Prepare a working solution of this compound in Assay Buffer. Protect from light.
-
Initiate the reaction by adding 10 µL of the this compound working solution to each well for a final concentration typically in the low micromolar range.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation of ~350 nm and an emission of ~440 nm.[7]
-
Record the fluorescence every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (increase in fluorescence over time) for each sample.
-
The proteasome-specific activity is the difference between the rate in the absence and presence of the specific inhibitor.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to the use of this compound.
Caption: Experimental workflow for a proteasome activity assay.
Caption: Troubleshooting guide for substrate precipitation issues.
References
Effect of pH and buffer composition on Boc-Val-Gly-Arg-AMC assay
Welcome to the technical support center for the Boc-Val-Gly-Arg-AMC assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues related to the influence of pH and buffer composition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
The optimal pH for the cleavage of this compound can vary depending on the specific protease being assayed. However, for many trypsin-like serine proteases that cleave after an arginine residue, the optimal pH is generally in the slightly alkaline range, typically between 8.0 and 9.0. For a similar substrate, Boc-Leu-Gly-Arg-AMC, an optimal pH of 9.0 has been reported for its cleavage by certain enzymes.[1] It is always recommended to perform a pH profile for your specific enzyme and experimental conditions to determine the empirical optimum.
Q2: Which buffer system should I use for my assay?
Tris-HCl is a commonly used buffer for serine protease assays in the pH range of 7.5 to 8.5.[2][3][4] Other buffers such as HEPES and borate can also be used depending on the optimal pH for your enzyme. When selecting a buffer, it is crucial to consider its pKa, chemical inertness, and potential for interaction with the enzyme or substrate.
Q3: Can the ionic strength of the buffer affect my assay results?
Yes, the ionic strength of the assay buffer can significantly influence enzyme activity. Some proteases require specific salt concentrations for optimal conformation and activity. For instance, assays for certain serine proteases include NaCl in the buffer composition.[2] However, excessively high salt concentrations can also be inhibitory. It is advisable to optimize the ionic strength for your specific enzyme.
Q4: My fluorescence signal is low. What are the potential causes related to pH and buffer?
Low fluorescence signal can be attributed to several factors:
-
Suboptimal pH: The enzyme may have low activity at the selected pH.
-
Inappropriate Buffer: The chosen buffer may be inhibitory to the enzyme.
-
Substrate Instability: The this compound substrate may be unstable at the chosen pH, leading to non-enzymatic hydrolysis and high background.
-
Incorrect Buffer Additives: The absence of required co-factors (e.g., Ca²⁺) or the presence of inhibitory ions in the buffer can reduce enzyme activity.[2]
Q5: I am observing high background fluorescence. How can I troubleshoot this?
High background fluorescence can be caused by:
-
Autohydrolysis of the Substrate: At very high or low pH, the AMC substrate may hydrolyze spontaneously.
-
Contaminating Proteases: The enzyme preparation or other reagents may be contaminated with other proteases.
-
Buffer Components: Some buffer components can interfere with the fluorescence measurement. It is important to run a "buffer blank" control containing all components except the enzyme.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH for the enzyme. | Perform a pH optimization experiment using a range of buffers to determine the optimal pH for your specific protease. |
| Incorrect buffer system used. | Switch to a different buffer system with a pKa close to the desired pH. Tris-HCl, HEPES, and borate are common choices. | |
| Missing essential ions in the buffer. | Some proteases require specific ions like Ca²⁺ for activity. Check the literature for your enzyme's requirements and add them to the buffer.[2] | |
| High Background Signal | Spontaneous substrate hydrolysis. | Ensure the assay pH is within a stable range for the substrate. Prepare fresh substrate solution for each experiment. |
| Buffer interference with fluorescence. | Measure the fluorescence of the assay buffer with the substrate but without the enzyme to check for background signal. | |
| Poor Reproducibility | Inconsistent buffer preparation. | Ensure accurate and consistent preparation of all buffer components, including pH adjustment. |
| Fluctuation in assay temperature. | Maintain a constant and optimal temperature throughout the experiment, as pH can be temperature-dependent. |
Data Presentation
Table 1: Effect of pH on Relative Protease Activity
This table provides a representative example of how pH can influence the activity of a trypsin-like protease on the this compound substrate. The optimal pH should be empirically determined for each specific enzyme.
| pH | Buffer System | Relative Activity (%) |
| 5.5 | Sodium Acetate | 25 |
| 6.5 | Phosphate | 55 |
| 7.5 | Tris-HCl | 85 |
| 8.0 | Tris-HCl | 100 |
| 8.5 | Tris-HCl | 95 |
| 9.0 | Borate | 90 |
| 10.0 | Carbonate | 60 |
Table 2: Common Buffer Systems for Protease Assays
| Buffer | pKa at 25°C | Useful pH Range | Comments |
| Sodium Acetate | 4.76 | 3.8 - 5.8 | Suitable for acidic proteases. |
| Phosphate | 7.20 | 6.2 - 8.2 | Can sometimes inhibit certain enzymes. |
| HEPES | 7.48 | 6.8 - 8.2 | Good buffering capacity in the physiological range. |
| Tris-HCl | 8.06 | 7.5 - 9.0 | Widely used for trypsin-like proteases; pH is temperature-sensitive.[2][3][4] |
| Borate | 9.23 | 8.2 - 10.2 | Useful for assays requiring a higher pH. |
| Carbonate | 10.33 | 9.2 - 11.0 | Suitable for enzymes with high alkaline pH optima. |
Experimental Protocols
Protocol 1: Determination of Optimal pH
-
Prepare a series of assay buffers with different pH values (e.g., from pH 5.5 to 10.0, with 0.5 pH unit increments). Use appropriate buffers for each pH range as indicated in Table 2.
-
Prepare the this compound substrate stock solution in DMSO.
-
For each pH value, set up the following reactions in a 96-well plate:
-
Test Reaction: Assay buffer, enzyme solution, and substrate solution.
-
Blank Reaction: Assay buffer and substrate solution (no enzyme).
-
-
Initiate the reaction by adding the substrate.
-
Monitor the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm over time.
-
Calculate the initial reaction rates for each pH value by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the relative activity against the pH to determine the optimal pH.
Protocol 2: Evaluation of Buffer Composition
-
Select the optimal pH determined from Protocol 1.
-
Prepare different buffer systems at the optimal pH (e.g., Tris-HCl, HEPES, Phosphate).
-
Optionally, prepare buffers with varying ionic strengths by adding different concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM).
-
Follow steps 3-6 from Protocol 1 for each buffer composition.
-
Compare the reaction rates obtained in the different buffers to identify the optimal buffer composition for your assay.
Visualizations
Caption: Workflow for optimizing the this compound assay.
Caption: Decision tree for troubleshooting low signal in the assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Serine Proteases That Exhibit Caspase-Like Activity and Are Associated with Programmed Cell Death in Avena sativa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Photobleaching of AMC in Fluorescence Readings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of 7-amino-4-methylcoumarin (AMC) in fluorescence readings. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for AMC fluorescence readings?
Q2: What are the main factors that contribute to the photobleaching of AMC?
Several factors can accelerate the photobleaching of AMC:
-
High Excitation Light Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light.[2]
-
Prolonged Exposure Time: Continuous or repeated exposure to the excitation source increases the cumulative light dose and, consequently, the extent of photobleaching.
-
Presence of Molecular Oxygen: Reactive oxygen species (ROS) are major culprits in the photochemical reactions that lead to fluorophore destruction.[3]
-
Suboptimal pH: The fluorescence and stability of AMC can be influenced by the pH of the medium. While AMC fluorescence is stable between pH 3 and 11, extreme pH values can significantly decrease its fluorescence.[4][5]
-
Intrinsic Photostability of the Fluorophore: Coumarin dyes, including AMC, have a moderate intrinsic photostability compared to some other classes of fluorophores.[6]
Q3: What are antifade reagents and how do they work to protect AMC?
Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching. Most antifade reagents are reactive oxygen species (ROS) scavengers that protect fluorophores from oxidative damage.[7] Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo[2.2.2]octane (DABCO).[7][8][9] Commercial antifade reagents like VECTASHIELD® have been shown to significantly increase the photostability of coumarin dyes.[6]
Q4: Can I use an oxygen scavenger system to prevent AMC photobleaching?
Yes, enzymatic oxygen scavenger systems are highly effective at reducing photobleaching by creating anaerobic conditions.[10] These systems typically consist of an enzyme and a substrate, such as glucose oxidase and glucose, which consume dissolved oxygen in the sample.[10][11] This minimizes the formation of damaging reactive oxygen species.
Q5: How does the choice of imaging buffer and pH affect AMC photostability?
The composition of the imaging buffer, particularly its pH, can impact AMC's fluorescence and stability. AMC fluorescence is generally stable within a pH range of 3 to 11.[4][5] It is crucial to maintain the pH of your experimental medium within this optimal range to ensure consistent fluorescence readings and minimize pH-induced signal loss.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of AMC fluorescence signal during a time-course experiment. | High excitation light intensity. | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. |
| Prolonged or frequent exposure to excitation light. | Decrease the frequency of image acquisition. Use the shortest possible exposure time for each reading. | |
| Presence of oxygen in the imaging medium. | Use a commercial antifade reagent or an enzymatic oxygen scavenger system in your imaging buffer. | |
| High background fluorescence. | Autofluorescence from the sample or medium. | Use a spectrally distinct fluorophore if possible. For fixed samples, consider treating with a background-reducing agent. |
| Non-specific binding of AMC-conjugated probes. | Optimize blocking and washing steps in your experimental protocol. | |
| Inconsistent fluorescence readings between samples. | Variation in the degree of photobleaching. | Standardize illumination conditions across all samples. Use an antifade reagent consistently. |
| pH drift in the imaging buffer. | Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. | |
| Low initial fluorescence signal. | Suboptimal excitation or emission wavelength settings. | Verify that your instrument's filter set is appropriate for AMC (Excitation max ~345 nm, Emission max ~445 nm).[12] |
| Quenching of AMC fluorescence. | Ensure there are no quenching agents in your sample or buffer. Some antifade reagents can cause initial quenching.[9] |
Quantitative Data Summary
The photostability of fluorophores can be quantified by their photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) under specific illumination conditions. The following table summarizes data from a study comparing the photostability of coumarin in different mounting media.
| Mounting Medium | Photobleaching Half-life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | 25[6] |
| Vectashield® | 106[6] |
This data demonstrates that the choice of mounting medium can have a significant impact on the photostability of coumarin dyes.
Experimental Protocols
Protocol 1: Quantifying the Photobleaching Rate of AMC
This protocol describes a method to determine the photobleaching rate of AMC under your specific experimental conditions.
Materials:
-
AMC solution of known concentration in your experimental buffer.
-
Microscope slide and coverslip.
-
Fluorescence microscope equipped with a suitable filter set for AMC and a camera for image acquisition.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare a slide with your AMC solution.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Set the excitation light intensity and exposure time to the values you intend to use in your experiment.
-
Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 5 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
Using image analysis software, draw a region of interest (ROI) in the illuminated area and measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.
-
Fit the data to a single exponential decay curve to determine the photobleaching rate constant (k) and the photobleaching half-life (t½ = 0.693 / k).
Protocol 2: Evaluating the Efficacy of an Antifade Reagent for AMC
This protocol allows you to compare the photostability of AMC with and without an antifade reagent.
Materials:
-
AMC solution in your experimental buffer.
-
Antifade reagent to be tested.
-
Fluorescence microscope and image analysis software as in Protocol 1.
Procedure:
-
Prepare two slides:
-
Control: AMC solution in your standard experimental buffer.
-
Test: AMC solution in your experimental buffer containing the antifade reagent at the recommended concentration.
-
-
Following the procedure in Protocol 1, acquire a time-lapse series of images for both the control and test slides under identical illumination conditions.
-
Quantify the photobleaching rate and half-life for both conditions as described in Protocol 1.
-
Compare the photobleaching half-lives to determine the efficacy of the antifade reagent. A significant increase in the half-life indicates effective photoprotection.
Visualizations
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 3. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: Boc-Val-Gly-Arg-AMC Assay
Welcome to the technical support center for the Boc-Val-Gly-Arg-AMC assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method used to measure the activity of proteases that recognize and cleave the Val-Gly-Arg sequence. The substrate, this compound, is a non-fluorescent peptide conjugated to 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage at the C-terminus of Arginine, the free AMC is released, which produces a fluorescent signal that can be measured. The rate of increase in fluorescence is directly proportional to the protease activity.
Q2: What are the recommended excitation and emission wavelengths for detecting free AMC?
The optimal excitation wavelength for free AMC is in the range of 360-380 nm, and the emission wavelength is typically between 440-460 nm.[1][2][3][4][5] It is recommended to confirm the optimal wavelengths for your specific instrument and assay conditions.
Q3: How should I prepare the this compound substrate stock solution?
It is recommended to dissolve the this compound substrate in a water-miscible organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM).[6] This stock solution should be stored at -20°C or -80°C, protected from light, and in small aliquots to avoid repeated freeze-thaw cycles.[5][6]
Q4: What are the typical components of an assay buffer for this type of assay?
A typical assay buffer for a protease assay using an AMC-conjugated substrate includes a buffering agent to maintain a stable pH (e.g., Tris-HCl or HEPES), salts (e.g., NaCl), and sometimes additives like detergents (e.g., Tween-20) or reducing agents (e.g., DTT), depending on the specific enzyme's requirements.[1][6] The optimal buffer composition, including pH, should be determined for the specific protease being studied.
Troubleshooting Guide: Linearity of the this compound Assay Over Time
A key aspect of a reliable enzyme assay is the linearity of the reaction rate over time. A non-linear reaction rate can lead to inaccurate measurements of enzyme activity. Below are common issues that can lead to a loss of linearity and how to troubleshoot them.
Issue 1: Rapid Decrease in Reaction Rate (Plateauing Curve)
Possible Causes:
-
Substrate Depletion: The enzyme has consumed a significant portion of the substrate, leading to a decrease in the reaction rate. As a general rule, the reaction should be stopped before more than 10-15% of the substrate is consumed to maintain initial velocity conditions.[7]
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay due to factors like temperature, pH, or the presence of inhibitors.[8][9][10]
-
Product Inhibition: The product of the reaction (cleaved peptide or free AMC) may be inhibiting the enzyme.
-
Inner Filter Effect: At high concentrations of fluorescent product (AMC), the emitted light can be reabsorbed by other fluorophores in the solution, leading to a non-linear relationship between fluorescence and product concentration.
Troubleshooting Steps:
-
Optimize Enzyme Concentration: Reduce the enzyme concentration to slow down the reaction rate and ensure that the substrate is not rapidly depleted.
-
Optimize Substrate Concentration: While ensuring the substrate is not limiting at the beginning of the reaction, avoid excessively high concentrations that could lead to substrate inhibition or insolubility. A common starting point for AMC-based substrates is in the low micromolar range.[1]
-
Reduce Incubation Time: Measure the initial linear phase of the reaction. A kinetic reading, taking measurements at multiple time points, is preferable to a single endpoint reading to identify the linear range.[4][5]
-
Check Enzyme Stability: Perform control experiments to assess the stability of the enzyme under the assay conditions (e.g., pre-incubate the enzyme in the assay buffer for the duration of the experiment and then measure its activity).[8][9][10]
-
Dilute the Sample: If the inner filter effect is suspected, dilute the final reaction mixture and re-measure the fluorescence.
Issue 2: Initial Lag Phase in the Reaction
Possible Causes:
-
Slow Enzyme Activation: Some proteases require a pre-incubation period to become fully active.
-
Temperature Equilibration: The reaction components may not have reached the optimal reaction temperature at the start of the measurement.[11]
-
Presence of a Reversible Inhibitor: A contaminating inhibitor in the enzyme preparation or sample may be slowly dissociating.
Troubleshooting Steps:
-
Pre-incubate the Enzyme: Pre-incubate the enzyme in the assay buffer at the reaction temperature for a short period before adding the substrate.
-
Ensure Temperature Equilibration: Allow all reaction components to reach the desired assay temperature before initiating the reaction.[12]
-
Purify the Enzyme: If a contaminating inhibitor is suspected, further purification of the enzyme may be necessary.
Issue 3: Inconsistent or Non-Reproducible Linearity
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate can lead to significant variability.[13]
-
Incomplete Mixing: Failure to properly mix the reaction components can result in localized differences in reaction rates.
-
Substrate Instability: The this compound substrate may be degrading over time in the assay buffer.
-
Instrument Settings: Incorrect or fluctuating instrument settings (e.g., gain, excitation/emission wavelengths) can affect the readings.[13]
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Thorough Mixing: Gently but thoroughly mix the reaction components after adding all reagents.
-
Prepare Fresh Reagents: Prepare fresh substrate dilutions for each experiment and minimize the time the substrate spends in the aqueous assay buffer before the reaction is initiated.
-
Verify Instrument Settings: Check and optimize the settings of the fluorescence plate reader for the AMC fluorophore.
Data Presentation
Table 1: Troubleshooting Summary for Non-Linearity in the this compound Assay
| Observation | Potential Cause | Recommended Action |
| Reaction rate decreases over time | Substrate depletion | Lower enzyme concentration or shorten assay time. |
| Enzyme instability | Check enzyme stability at assay pH and temperature. | |
| Product inhibition | Dilute the enzyme and re-run the assay. | |
| Initial lag in fluorescence increase | Temperature not equilibrated | Pre-warm all reagents to the assay temperature. |
| Slow enzyme activation | Pre-incubate the enzyme in assay buffer. | |
| High variability between replicates | Pipetting inconsistency | Use calibrated pipettes and careful technique. |
| Incomplete mixing | Ensure thorough mixing of reaction components. | |
| Substrate degradation | Prepare fresh substrate dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the Linear Range of the Assay with Respect to Time
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl.
-
Enzyme Stock Solution: Prepare a concentrated stock of the protease in an appropriate buffer and store on ice.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh.
-
-
Set up the Reaction:
-
In a 96-well black microplate, add a fixed amount of enzyme to each well.
-
Initiate the reaction by adding the Substrate Working Solution to each well.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.
-
Measure the fluorescence intensity at an excitation of ~380 nm and an emission of ~460 nm.
-
Take kinetic readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Analyze the Data:
-
Plot the fluorescence intensity against time.
-
Identify the time interval during which the plot is linear. This is the optimal incubation time for endpoint assays.
-
Protocol 2: Determining the Linear Range of the Assay with Respect to Enzyme Concentration
-
Prepare Reagents: As described in Protocol 1.
-
Set up the Reaction:
-
Prepare a serial dilution of the enzyme in Assay Buffer.
-
In a 96-well black microplate, add a fixed volume of each enzyme dilution to different wells.
-
Include a "no enzyme" control.
-
Initiate the reaction by adding the Substrate Working Solution to all wells.
-
-
Measure Fluorescence:
-
Incubate the plate at the optimal temperature for the time determined to be in the linear range (from Protocol 1).
-
Measure the fluorescence intensity at the end of the incubation period.
-
-
Analyze the Data:
-
Subtract the fluorescence of the "no enzyme" control from all other readings.
-
Plot the background-subtracted fluorescence intensity against the enzyme concentration.
-
The linear portion of this curve indicates the range of enzyme concentrations that can be used for accurate activity measurements.
-
Visualizations
Caption: Experimental workflow for determining the linear range of the this compound assay.
Caption: Troubleshooting logic for addressing non-linear reaction rates in the assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ubpbio.com [ubpbio.com]
- 5. ubpbio.com [ubpbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. content.abcam.com [content.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. ijabbr.com [ijabbr.com]
- 10. mdpi.com [mdpi.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Quenching Effects in Boc-Val-Gly-Arg-AMC Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues related to quenching effects in Boc-Val-Gly-Arg-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the this compound protease assay?
The this compound assay is a fluorescence-based method to measure protease activity. The substrate consists of a peptide sequence (Val-Gly-Arg) recognized by specific proteases, an N-terminal blocking group (Boc), and a C-terminal fluorescent reporter, 7-amino-4-methylcoumarin (AMC).
The core principle is based on "chemical" or "static" quenching.[1][2] When AMC is covalently attached to the peptide via an amide bond, its fluorescent properties are suppressed.[1][2] Upon enzymatic cleavage of this bond by a target protease, the free AMC is released into the solution. This release disrupts the quenching, leading to a significant increase in fluorescence intensity, which can be measured to quantify enzyme activity.[2][3] The fluorescence of the released AMC is directly proportional to the level of protease activity under appropriate assay conditions.[2]
This compound assay workflow.
Q2: What is fluorescence quenching and what are the common types?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[4] It can occur through various mechanisms, primarily categorized as static or dynamic quenching.[]
-
Static Quenching: This occurs when the quencher forms a non-fluorescent complex with the fluorophore in its ground state.[][6] In the this compound assay, the peptide itself acts as a static quencher for the attached AMC.[1]
-
Dynamic (Collisional) Quenching: This happens when the quencher collides with the fluorophore while it is in its excited state.[4][] This process is reversible and depends on factors like quencher concentration and temperature.[4][] Common dynamic quenchers include molecular oxygen and iodide ions.[4][]
Q3: What are common sources of unintended quenching in my assay?
Unintended quenching can arise from various components in your experimental setup:
-
Test Compounds: When screening for inhibitors, the compounds themselves can be quenchers.[2] These are often referred to as "false hits" as they decrease the fluorescence signal not by inhibiting the enzyme, but by directly interfering with the fluorophore.[2]
-
Buffer Components: Certain ions (e.g., heavy metal ions, iodide, chloride) and molecules can act as quenchers.[4][]
-
High Concentrations of Reagents: At high concentrations, even the substrate or other assay components might self-quench or cause inner filter effects that mimic quenching.[4][7]
Q4: How is the "Inner Filter Effect" different from quenching?
The inner filter effect (IFE) is a phenomenon that results in a loss of fluorescence intensity but is not a true quenching mechanism.[7] It's crucial to distinguish IFE from molecular quenching for accurate data interpretation.
-
Primary IFE: Occurs when a substance in the sample absorbs the excitation light, preventing it from reaching the fluorophore. This reduces the amount of emitted fluorescence.[7][8]
-
Secondary IFE: Occurs when a substance in the sample absorbs the light emitted by the fluorophore before it can reach the detector.[7][8]
IFE is a significant issue in samples with high optical density and can be mistaken for quenching.[9][10] Unlike quenching, which involves molecular interactions with the fluorophore, IFE is a result of light attenuation by the bulk sample.[7]
Distinction between true quenching and the inner filter effect.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal Increase Over Time
If you observe a lower-than-expected or flat fluorescence signal, it could be due to several factors. Follow this guide to diagnose the issue.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | 1. Run a positive control with a known active enzyme. 2. Verify enzyme storage conditions (-20°C or -80°C). | A strong fluorescence signal with the active control confirms the issue is with your specific enzyme preparation. |
| Incorrect Buffer/pH | 1. Check the optimal pH for your protease. 2. Prepare fresh buffer and verify its pH. | Enzyme activity is often highly pH-dependent. Correcting the buffer should restore the expected signal. |
| Substrate Degradation | 1. Prepare fresh this compound from a DMSO stock. 2. Avoid repeated freeze-thaw cycles of the stock solution.[11] | If the substrate was degraded, using a fresh solution should result in a proper signal increase. |
| Presence of an Inhibitor/Quencher | 1. Run the assay without your test compound. 2. If the compound is the issue, perform a compound interference test (see Protocol section). | A normal signal without the compound indicates it is either an inhibitor or a quencher. |
Problem 2: High Background Fluorescence
High initial fluorescence (at time zero) can mask the signal from the enzymatic reaction, reducing the assay window.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Substrate Autohydrolysis | 1. Incubate the substrate in the assay buffer without the enzyme. 2. Monitor fluorescence over time. | If the signal increases, the substrate is unstable in your buffer. Consider adjusting buffer pH or composition. |
| Contaminated Reagents | 1. Measure the fluorescence of each individual reagent (buffer, enzyme solution, etc.). 2. Use high-purity water and reagents. | This helps pinpoint the source of the contaminating fluorescence. |
| Autofluorescent Test Compound | 1. Measure the fluorescence of the test compound in the assay buffer at the same concentration used in the assay. | If the compound is fluorescent, its signal must be subtracted from the assay signal. |
| Incorrect Wavelength Settings | 1. Verify the excitation (~340-360 nm) and emission (~440-460 nm) wavelengths for free AMC.[1][11] | Using optimal wavelengths will maximize the signal from AMC while potentially reducing background from other sources. |
Troubleshooting Workflow Diagram
Troubleshooting workflow for unexpected quenching.
Experimental Protocols
Protocol 1: Standard this compound Protease Assay
This protocol provides a general framework. Concentrations and incubation times should be optimized for the specific protease being studied.
Materials:
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4)[11]
-
This compound substrate (10 mM stock in DMSO)
-
Protease of interest
-
Test compounds (if applicable)
-
Solid black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 10-50 µM). Protect from light.[11]
-
Dilute the enzyme in Assay Buffer to a 2X final concentration.
-
-
Assay Setup:
-
Add 50 µL of the 2X enzyme solution to the wells of the microplate.
-
Add 50 µL of the 2X substrate solution to initiate the reaction. For inhibitor screening, pre-incubate the enzyme with the test compound before adding the substrate.
-
Controls:
-
Negative Control (No Enzyme): 50 µL Assay Buffer + 50 µL 2X substrate.
-
Positive Control (No Inhibitor): 50 µL 2X enzyme + 50 µL 2X substrate.
-
-
-
Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature.
-
Monitor the increase in fluorescence in kinetic mode at an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-470 nm.[11] Read every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Compare the rates of test wells to the positive and negative controls.
-
Protocol 2: Assay for Compound Interference (Quenching or Autofluorescence)
This protocol helps determine if a test compound is a true enzyme inhibitor or if it interferes with the fluorescence signal.[2]
Procedure:
-
Run a standard enzymatic reaction (as in Protocol 1) without any test compound until it reaches approximately 50% completion or a robust signal is achieved.
-
Stop the reaction. This can be done by adding a potent, known inhibitor of the enzyme.
-
Read the baseline fluorescence of the stopped reaction (F_initial).
-
Add the test compound to the wells at the same concentration used in the primary assay.
-
Incubate for 5-10 minutes and read the fluorescence again (F_final).
-
Analyze the results:
-
If F_final < F_initial , the compound is a fluorescence quencher .
-
If F_final > F_initial , the compound is autofluorescent at these wavelengths.
-
If F_final ≈ F_initial , the compound does not interfere with the signal at this concentration.
-
Quantitative Data Summary
Table 1: Effect of a Known Quencher on Free AMC Fluorescence
This table illustrates how a generic quenching agent (e.g., potassium iodide) can decrease the fluorescence signal of the reaction product, mimicking enzyme inhibition.
| Quencher [KI] (mM) | Fluorescence Intensity (RFU) | % Signal Reduction |
| 0 (Control) | 15,230 | 0% |
| 10 | 11,880 | 22.0% |
| 25 | 8,530 | 44.0% |
| 50 | 5,180 | 66.0% |
| 100 | 2,435 | 84.0% |
Table 2: Differentiating True Inhibition from Quenching
This table shows example data from a compound interference assay (Protocol 2).
| Compound | Initial Rate (% of Control) | Signal Change After Addition to Stopped Reaction | Conclusion |
| Compound A | 15% | -2% | True Inhibitor |
| Compound B | 18% | -65% | Quencher |
| Compound C | 98% | +85% | Autofluorescent (Not an Inhibitor) |
| Vehicle (DMSO) | 100% | 0% | No Interference |
References
- 1. researchgate.net [researchgate.net]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 8. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.aatbio.com [docs.aatbio.com]
Inner filter effect with Boc-Val-Gly-Arg-AMC at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Boc-Val-Gly-Arg-AMC in their experiments.
Troubleshooting Guide
High concentrations of this compound can lead to a phenomenon known as the inner filter effect, resulting in non-linear and inaccurate fluorescence measurements. This guide will help you identify and resolve this issue.
Problem: Non-linear or decreasing fluorescence signal at high substrate concentrations.
Question: My fluorescence signal is not increasing proportionally with higher concentrations of this compound. In some cases, the signal even decreases. What is happening?
Answer: This is a classic sign of the inner filter effect. At high concentrations, the substrate and its fluorescent product, 7-amino-4-methylcoumarin (AMC), can absorb the excitation and/or emission light, leading to inaccurate readings.
There are two types of inner filter effects:
-
Primary Inner Filter Effect: The high concentration of the substrate in the solution attenuates the excitation light. This means less light reaches the center of the cuvette where the measurement is taken, leading to lower than expected fluorescence.
-
Secondary Inner Filter Effect: The emitted fluorescence is re-absorbed by other substrate or product molecules in the light path to the detector. This is more likely to occur if there is an overlap between the emission spectrum of the fluorophore and the absorption spectrum of the solution components.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths for the product of this compound cleavage?
A1: Upon enzymatic cleavage, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The spectral properties of AMC are key to your assay.
| Parameter | Wavelength Range |
| Excitation Maximum | 340-360 nm |
| Emission Maximum | 440-460 nm |
Note: Optimal wavelengths may vary slightly depending on the instrument and buffer conditions. One protocol suggests an excitation of 380 nm and emission of 450 nm.[1]
Q2: How can I determine if the inner filter effect is occurring in my experiment?
A2: A good practice is to perform a concentration-response curve. Measure the fluorescence of a series of known concentrations of the cleaved product, AMC. If the relationship between concentration and fluorescence is linear, the inner filter effect is likely not significant in that concentration range. A deviation from linearity at higher concentrations is a strong indication of the inner filter effect.[2]
Q3: What is the recommended concentration of this compound to avoid the inner filter effect?
A3: As a general rule, it is best to work with substrate concentrations where the absorbance of the solution is low. A common recommendation is to keep the optical density (absorbance) at the excitation wavelength below 0.1.[2][3] For a similar AMC-based substrate, a protocol suggests a concentration of 50 µM.[1] However, the optimal concentration will depend on your specific enzyme and experimental setup. It is advisable to determine the Michaelis constant (Km) for your enzyme and work at a substrate concentration around the Km value.
Q4: What are the practical steps to mitigate the inner filter effect?
A4: Here are several strategies to reduce or eliminate the inner filter effect:
-
Dilute your sample: This is the most straightforward approach. Reducing the concentration of the substrate will decrease the absorbance of the solution.[2]
-
Optimize your experimental setup:
-
Use a microplate reader with top-reading optics if possible, as this reduces the path length of the light.
-
Consider using low-volume cuvettes to shorten the light path.[2]
-
-
Apply a mathematical correction: If dilution is not possible, mathematical corrections can be applied to the data, though this is a more advanced technique.[4][5][6]
Experimental Protocols
Standard Protocol for Measuring Enzyme Activity using this compound
This protocol provides a general guideline and should be optimized for your specific enzyme and experimental conditions.
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to create a concentrated stock solution.
-
Prepare the reaction buffer: Use a buffer that is optimal for your enzyme's activity.
-
Dilute the substrate: Dilute the this compound stock solution in the reaction buffer to the desired final concentration (e.g., starting with a concentration around the expected Km value).
-
Prepare the enzyme solution: Dilute the enzyme in the reaction buffer.
-
Initiate the reaction: In a microplate well or cuvette, add the diluted enzyme to the diluted substrate solution. The final volume will depend on your experimental setup.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorometer set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 350 nm, Em: 450 nm).
-
Calculate the reaction rate: The rate of the reaction is determined by the initial linear increase in fluorescence over time.
Visualizations
Caption: The Inner Filter Effect at High vs. Low Concentrations.
Caption: Troubleshooting Workflow for the Inner Filter Effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. researchgate.net [researchgate.net]
- 5. Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inner filter effects and their correction in fluorescence spectra of salt marsh humic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in Boc-Val-Gly-Arg-AMC experiments
Welcome to the technical support center for Boc-Val-Gly-Arg-AMC assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases.[1] When the peptide bond between Arginine (Arg) and 7-amino-4-methylcoumarin (AMC) is cleaved by an active enzyme, the fluorescent AMC molecule is released.[2][3] The resulting increase in fluorescence can be measured to quantify enzyme activity. It is commonly used to study the activity of the proteasome.[1]
Q2: How should I prepare and store the this compound substrate?
The substrate is light-sensitive and should be stored at -20°C or lower in the dark.[4] For experiments, prepare a concentrated stock solution (e.g., 5-10 mM) in dimethyl sulfoxide (DMSO).[5] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][6] When stored at -80°C in DMSO, the stock solution is stable for up to 6 months.[6] Always prepare the final working solution fresh before each experiment and protect it from light.[5]
Q3: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The liberated AMC product is typically detected with an excitation wavelength of approximately 380 nm and an emission wavelength in the range of 430-460 nm.[2][7][8]
Q4: What are the key components of a typical assay buffer?
A typical assay buffer for protease activity using this substrate includes a buffering agent to maintain a stable pH (e.g., Tris or HEPES), salts (e.g., NaCl), and sometimes additives like dithiothreitol (DTT) for cysteine proteases or detergents (e.g., Tween-20) to prevent aggregation.[7][8] The optimal buffer composition can vary significantly depending on the specific enzyme being studied.[9]
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments.
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from enzyme activity, leading to a poor signal-to-noise ratio.
Q: My negative controls (no enzyme) show high fluorescence. What are the possible causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Substrate Auto-hydrolysis | Prepare the substrate working solution immediately before use.[5] Avoid prolonged incubation of the substrate in the assay buffer before starting the reaction. Minimize exposure of the substrate to light.[5] |
| Contaminated Reagents | Use high-purity water and reagents. Test each buffer component individually for fluorescence. Consider filtering buffers. |
| Buffer Composition | Certain buffer components can contribute to background fluorescence.[2] Test alternative buffering agents (e.g., NaPO4, Bis-Tris, HEPES).[9] |
| Dirty Microplate | Use new, high-quality black microplates designed for fluorescence assays. Ensure the plate reader optics are clean. |
Issue 2: Low or No Signal
A weak or absent signal suggests a problem with the enzyme's activity or the assay conditions.
Q: I am not observing an increase in fluorescence after adding my enzyme. What should I check?
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the enzyme has been stored and handled correctly (generally on ice unless specified otherwise). Test the enzyme's activity with a known positive control substrate or in a previously validated assay. Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Sub-optimal Assay Conditions | The enzyme's activity is highly dependent on pH, ionic strength, and temperature.[6][9] Perform a matrix optimization of pH and NaCl concentration. The optimal pH for some proteases can be around 7.0, while for others it might be more alkaline.[6][9] Include necessary cofactors or additives (e.g., DTT for cysteine proteases).[8] |
| Presence of Inhibitors | Ensure no contaminating proteases or inhibitors are present in your sample, especially when using cell lysates. If screening for inhibitors, high concentrations of DMSO can inhibit some enzymes.[9] Keep the final DMSO concentration consistent across all wells and ideally below 1-2%. |
| Incorrect Substrate Concentration | The substrate concentration should be optimized. For inhibitor screening, a substrate concentration at or below the Michaelis constant (Km) is often recommended to ensure sensitivity to competitive inhibitors.[10] |
| Degraded Substrate | Ensure the substrate has been stored properly, protected from light and moisture.[6] Test with a fresh aliquot of substrate. |
Experimental Protocols
Protocol 1: General Assay for Protease Activity
This protocol provides a starting point for measuring protease activity using this compound.
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer for your enzyme of interest. A common starting point is 50 mM Tris, 100 mM NaCl, pH 8.0.[8]
-
Substrate Stock Solution : Prepare a 10 mM stock solution of this compound in DMSO.[5]
-
Enzyme Solution : Dilute the enzyme to the desired concentration in assay buffer. Keep on ice.
-
-
Assay Procedure :
-
Set up the experiment in a black 96-well microplate.
-
Add 50 µL of assay buffer to each well. Include wells for negative controls (no enzyme) and blank controls (no enzyme, no substrate).
-
Add 25 µL of the enzyme solution to the appropriate wells. Add 25 µL of assay buffer to the negative control and blank wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
Prepare the substrate working solution by diluting the stock solution in assay buffer.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells. The final substrate concentration may range from 10 µM to 200 µM, depending on the enzyme's Km.[10][11]
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Measurement :
-
Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) with readings every 1-2 minutes.
-
Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[8]
-
-
Data Analysis :
-
Subtract the background fluorescence from the blank wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Compare the velocities of your experimental samples to the negative controls.
-
Protocol 2: Assay Condition Optimization
To improve the signal-to-noise ratio, key assay parameters should be optimized.
-
Enzyme Titration : Titrate the enzyme concentration while keeping the substrate concentration constant to find an enzyme concentration that yields a robust linear increase in fluorescence over the desired time course.[10]
-
Substrate Titration (Km Determination) : Measure the initial reaction velocity at various substrate concentrations (from ~0.1x to 10x the expected Km). Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Buffer pH and Salt Optimization : Test a range of pH values (e.g., 6.0 to 9.0) and salt concentrations (e.g., 0 mM to 300 mM NaCl) to find the optimal conditions for your enzyme's activity.[9]
Quantitative Data Summary
| Parameter | Recommended Range / Value | Notes |
| Excitation Wavelength | 360 - 380 nm | Depends on the specific fluorometer.[5][8] |
| Emission Wavelength | 440 - 470 nm | Depends on the specific fluorometer.[5][8] |
| Substrate Stock Solution | 5 - 10 mM in DMSO | Store at -20°C or -80°C, protected from light.[5] |
| Working Substrate Conc. | 10 - 200 µM | Should be optimized based on the enzyme's Km.[10][11] |
| Final DMSO Concentration | < 2% (v/v) | High concentrations of DMSO can inhibit enzyme activity.[9] |
| Assay Buffer pH | 7.0 - 9.0 | Highly enzyme-dependent; requires optimization.[6][9] |
| NaCl Concentration | 0 - 300 mM | Can significantly enhance or inhibit activity depending on the enzyme.[9] |
Visualizations
Caption: Principle of the fluorogenic this compound assay.
Caption: General experimental workflow for this compound assays.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ulab360.com [ulab360.com]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ubpbio.com [ubpbio.com]
Boc-Val-Gly-Arg-AMC stability in DMSO and aqueous solutions
This guide provides technical support for researchers and scientists using the fluorogenic peptide substrate Boc-Val-Gly-Arg-AMC. It includes frequently asked questions and troubleshooting advice related to the stability of this compound in DMSO and aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
A1: The lyophilized powder should be stored in a desiccated environment, protected from light. For long-term storage, -20°C or -80°C is recommended. Under these conditions, the powder form is generally stable for at least one to two years.[1] Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: What is the best solvent for reconstituting this compound?
A2: The recommended solvent for creating a stock solution is anhydrous (dry) Dimethyl Sulfoxide (DMSO).[2][3][4] This substrate has high solubility in DMSO but is poorly soluble in water and most aqueous buffers.[5] Using newly opened or properly stored anhydrous DMSO is critical, as hygroscopic DMSO (which has absorbed water) can significantly impact solubility and stability.[1]
Q3: How should I prepare and store the DMSO stock solution?
A3: Prepare a concentrated stock solution (e.g., 5-10 mM) in anhydrous DMSO.[6] After reconstitution, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This practice prevents product inactivation that can result from repeated freeze-thaw cycles.[4][7]
Q4: What is the stability of the this compound stock solution in DMSO?
A4: When stored properly in single-use aliquots, the DMSO stock solution is generally stable for several months at -80°C and for a shorter period (e.g., one month) at -20°C.[1][4][7][8] Avoid storing the DMSO stock at room temperature or for extended periods in the refrigerator.
Q5: Can I prepare a working solution in an aqueous buffer? How stable will it be?
A5: Yes, a working solution is typically prepared by diluting the DMSO stock into an aqueous assay buffer just before use. However, the stability of this compound in aqueous solutions is limited. Peptides, especially those containing arginine, can be susceptible to hydrolysis in aqueous environments. The stability will depend on the pH, temperature, and composition of the buffer. It is strongly recommended to prepare the aqueous working solution fresh for each experiment and use it promptly.[6]
Storage and Stability Summary
The following table summarizes the general storage recommendations for this compound based on data for similar fluorogenic peptide substrates.
| Form | Solvent/Condition | Storage Temperature | Recommended Duration |
| Lyophilized Powder | Dry, protected from light | -20°C / -80°C | 1-3 years[1][5] |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month[1][4][7][8] |
| -80°C | Up to 6-12 months[1][5][7][8] | ||
| Working Solution | Aqueous Assay Buffer | Room Temperature / 37°C | Prepare fresh, use immediately |
Troubleshooting Guide
Problem 1: I am seeing a high background fluorescence in my assay.
-
Possible Cause: Spontaneous hydrolysis of the AMC substrate in your aqueous assay buffer. Over time, the amide bond linking the peptide to the AMC fluorophore can break, releasing free AMC and causing a high background signal.
-
Solution:
-
Prepare your final working solution in the assay buffer immediately before starting the reaction.
-
Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure the rate of spontaneous hydrolysis. If the background signal increases significantly over your assay's time course, you may need to shorten the incubation time or optimize the buffer composition.
-
Ensure the pH of your buffer is optimal for both enzyme activity and substrate stability. Extreme pH values can accelerate hydrolysis.
-
Problem 2: My enzyme activity appears lower than expected or decreases over time.
-
Possible Cause: Degradation of the substrate in the stock or working solution. If the substrate has degraded, there is less available for the enzyme to cleave, leading to an apparent loss of activity.
-
Solution:
-
Check Stock Solution Integrity: Use a fresh, single-use aliquot of your DMSO stock solution to rule out degradation from repeated freeze-thaw cycles. If you suspect the entire stock is compromised, prepare a new one from the lyophilized powder.
-
Verify DMSO Quality: Ensure you are using anhydrous DMSO. Water in the DMSO can lead to gradual hydrolysis of the substrate even during frozen storage.[1]
-
Minimize Incubation in Aqueous Buffer: Do not pre-incubate the substrate in the aqueous assay buffer for an extended period before adding the enzyme.
-
Problem 3: I am observing poor reproducibility between experiments.
-
Possible Cause: Inconsistent substrate concentration due to precipitation or degradation. Diluting the DMSO stock into an aqueous buffer can sometimes cause the substrate to precipitate if the final DMSO concentration is too low. Inconsistent handling can also lead to variable rates of degradation.
-
Solution:
-
Ensure Solubility: When diluting the stock, add the DMSO solution to the aqueous buffer while vortexing to ensure rapid and complete mixing. Keep the final DMSO concentration in the assay consistent and typically below 5%.[9]
-
Standardize Procedures: Follow a consistent protocol for preparing working solutions. Always prepare them fresh and use them within a short, defined timeframe. The workflow diagram below provides a standardized procedure.
-
Experimental Protocols & Visualizations
Protocol: Assessing Substrate Stability in Aqueous Buffer
This protocol provides a method to determine the stability of this compound in your specific assay buffer.
-
Prepare Solutions:
-
Reconstitute this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Prepare your standard aqueous assay buffer.
-
Prepare a solution of your target protease at a concentration known to give a robust signal.
-
-
Initiate Time Course:
-
Dilute the DMSO stock solution into your assay buffer to the final working concentration (e.g., 100 µM). Create a sufficient volume for all time points. This is your T=0 solution.
-
Incubate this solution at your standard assay temperature (e.g., 37°C).
-
-
Sample at Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take two aliquots from the incubating solution.
-
Aliquot A (Enzyme Reaction): Add the protease to initiate the enzymatic reaction.
-
Aliquot B (Background Control): Add a corresponding volume of buffer (without enzyme).
-
-
Measure Fluorescence:
-
Analyze Data:
-
Calculate the initial reaction rate (slope of the fluorescence curve) for each "Enzyme Reaction" sample at each time point.
-
Plot the enzymatic rate as a function of the pre-incubation time in the aqueous buffer. A decrease in the rate over time indicates substrate degradation.
-
Observe the fluorescence of the "Background Control" samples. A steady increase in fluorescence over time indicates spontaneous (non-enzymatic) hydrolysis.
-
Diagrams
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting flowchart for low signal issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. glpbio.com [glpbio.com]
- 5. Boc-Leu-Gly-Arg-AMC | Biomedical Reagent | TargetMol [targetmol.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubpbio.com [ubpbio.com]
Validation & Comparative
A Comparative Guide to Proteasome Substrates: Boc-Val-Gly-Arg-AMC and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of proteasome activity. This guide provides an objective comparison of the fluorogenic substrate Boc-Val-Gly-Arg-AMC with other commonly used proteasome substrates, supported by experimental data and detailed protocols.
The 26S proteasome is a multi-catalytic enzyme complex essential for protein degradation and plays a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1][2][3] Its proteolytic activity is primarily attributed to three distinct catalytic sites within its 20S core particle: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity.[4][5] The specific and sensitive measurement of these activities is paramount in both basic research and drug discovery programs targeting the proteasome.
This guide focuses on the comparative performance of this compound, a fluorogenic substrate primarily used to assay the trypsin-like activity of the proteasome, against other widely used substrates for the three main proteasomal activities.
Quantitative Comparison of Proteasome Substrates
The selection of a suitable substrate is often guided by its kinetic parameters, which dictate its efficiency and sensitivity in an assay. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
| Proteasomal Activity | Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Trypsin-Like (β2) | This compound | Not widely reported | - | - | - | [6] |
| Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) | >500 | - | - | - | [7] | |
| Chymotrypsin-Like (β5) | Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | ~20-40 | - | - | - | [8][9] |
| Caspase-Like (β1) | Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) | Not widely reported | - | - | - | [10] |
Note: The kinetic data for this compound is not as extensively reported in the literature compared to other substrates, making a direct quantitative comparison challenging. Boc-LRR-AMC is a more commonly characterized substrate for trypsin-like activity, though it is reported to have a high Km value, suggesting lower affinity.[7] Suc-LLVY-AMC is a well-characterized and sensitive substrate for the chymotrypsin-like activity.[8][9]
Experimental Protocols
A generalized protocol for measuring proteasome activity in cell lysates using fluorogenic substrates is provided below. This protocol can be adapted for purified proteasome preparations.
Proteasome Activity Assay in Cell Lysates
1. Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[10]
-
BCA protein assay kit
-
Fluorogenic substrates (e.g., this compound, Suc-LLVY-AMC, Z-LLE-AMC) dissolved in DMSO to a stock concentration of 10-50 mM.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
Black 96-well microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of ~360-380 nm and ~460 nm, respectively.[10][11]
2. Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by a suitable method (e.g., sonication, passage through a fine-gauge needle).[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Assay Setup:
-
Dilute the cell lysate to a final concentration of 1-2 µg/µL in assay buffer.
-
In a black 96-well plate, add 20-50 µg of total protein per well.
-
For inhibitor controls, pre-incubate the lysate with a proteasome inhibitor (e.g., 20 µM MG132) for 15-30 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the fluorogenic substrate in assay buffer to a final concentration of 20-100 µM.
-
Add the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) for 30-60 minutes, with readings taken every 1-5 minutes. The excitation and emission wavelengths for the released AMC (7-amino-4-methylcoumarin) are typically around 360-380 nm and 460 nm, respectively.[10][11]
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) from the linear portion of the kinetic curve.
-
Subtract the rate of the inhibitor control from the rate of the experimental samples to determine the specific proteasome activity.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a proteasome activity assay using a fluorogenic substrate.
Caption: General workflow for a proteasome activity assay.
Signaling Pathway: Ubiquitin-Proteasome System in Apoptosis
The ubiquitin-proteasome system (UPS) is a key regulator of apoptosis (programmed cell death) by controlling the degradation of pro- and anti-apoptotic proteins.[1][2][12] The diagram below illustrates a simplified signaling pathway of how the proteasome is involved in this process.
Caption: Role of the ubiquitin-proteasome system in apoptosis.
References
- 1. Frontiers | Delineating Crosstalk Mechanisms of the Ubiquitin Proteasome System That Regulate Apoptosis [frontiersin.org]
- 2. Killing by Degradation: Regulation of Apoptosis by the Ubiquitin-Proteasome-System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of cell death by the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its Primed Substrate Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome activity assay [bio-protocol.org]
- 11. ubpbio.com [ubpbio.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Fluorogenic Proteasome Substrates: Boc-Val-Gly-Arg-AMC and Suc-LLVY-AMC
For researchers, scientists, and drug development professionals, the selection of appropriate substrates is paramount for the accurate assessment of proteasome activity. This guide provides a comprehensive, data-driven comparison of two common fluorogenic substrates: Boc-Val-Gly-Arg-AMC and Suc-LLVY-AMC, detailing their respective applications, performance characteristics, and experimental considerations.
The 20S proteasome, the catalytic core of the ubiquitin-proteasome system, possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like, housed within its β5, β2, and β1 subunits, respectively.[1] The specific and sensitive measurement of these individual activities is crucial for understanding the intricate roles of the proteasome in cellular homeostasis and disease, as well as for the development of targeted therapeutic inhibitors. This guide focuses on two key substrates used to probe distinct proteasomal activities.
Overview and Specificity
Suc-LLVY-AMC is a well-established and widely utilized fluorogenic substrate for measuring the chymotrypsin-like (CT-L) activity of the 20S and 26S proteasomes.[2][3] Its peptide sequence, Succinyl-Leu-Leu-Val-Tyr, is preferentially cleaved by the β5 subunit of the proteasome. In addition to the proteasome, Suc-LLVY-AMC can also be cleaved by other chymotrypsin-like proteases and calpains.[3]
Upon enzymatic cleavage of these substrates, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, which can be detected fluorometrically.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and Suc-LLVY-AMC. It is important to note that the kinetic parameters of enzymatic reactions are highly dependent on the specific assay conditions, including buffer composition, pH, temperature, and the source and purity of the enzyme.
| Parameter | This compound | Suc-LLVY-AMC |
| Target Proteasome Activity | Trypsin-like (β2 subunit) | Chymotrypsin-like (β5 subunit)[2][3] |
| Peptide Sequence | Boc-Val-Gly-Arg | Suc-Leu-Leu-Val-Tyr |
| Typical Working Concentration | 50-200 µM (inferred from similar substrates)[4] | 20-200 µM[3][7] |
| Excitation Wavelength | ~380 nm[4] | 345-380 nm[2][3] |
| Emission Wavelength | ~460 nm[4] | 445-460 nm[2][3] |
| Kinetic Constants (Km) | Not readily available | Subject to substrate inhibition at >40 µM[8] |
| Kinetic Constants (Vmax/kcat) | Not readily available | - |
| Primary Solvent | DMSO[4] | DMSO[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for conducting proteasome activity assays using AMC-based fluorogenic substrates.
General Protocol for Proteasome Activity Assay in a 96-well Plate Format
This protocol can be adapted for both this compound and Suc-LLVY-AMC.
Materials:
-
Purified 20S or 26S proteasome, or cell/tissue lysates
-
Fluorogenic substrate stock solution (e.g., 10-50 mM in DMSO)
-
Proteasome assay buffer (e.g., 20-50 mM Tris or HEPES, pH 7.1-7.5, with optional additives like MgCl2, EDTA, and DTT)[7][9]
-
Proteasome inhibitor (e.g., MG132) for control experiments[7]
-
Black, opaque 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare 1X Assay Buffer: Dilute a concentrated stock of the assay buffer to the final working concentration with nuclease-free water.
-
Prepare Samples: If using cell or tissue lysates, prepare them in a suitable lysis buffer without protease inhibitors.[6] The protein concentration of the lysates should be determined.
-
Set up Reactions: In the wells of the 96-well plate, add the following:
-
Sample (purified proteasome or lysate)
-
For control wells, pre-incubate the sample with a proteasome inhibitor (e.g., 10-100 µM MG132) for at least 10 minutes at 37°C.[7]
-
Add 1X Assay Buffer to bring the volume to the desired pre-substrate addition volume (e.g., 50 µl).
-
-
Prepare Substrate Working Solution: Dilute the concentrated substrate stock solution in 1X Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).[10]
-
Initiate the Reaction: Add the substrate working solution to each well to start the reaction (e.g., add 50 µl of 2X substrate to 50 µl of sample mixture for a final volume of 100 µl).
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Monitor the increase in fluorescence over time (kinetic mode) at 37°C. Readings are typically taken at regular intervals for 15-60 minutes.[7][10]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The activity in the inhibitor-treated samples is subtracted from the untreated samples to determine the specific proteasome activity.[7]
Signaling Pathways and Experimental Workflows
The ubiquitin-proteasome pathway is a cornerstone of cellular protein degradation, impacting a vast array of signaling cascades.
References
- 1. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. south-bay-bio.com [south-bay-bio.com]
- 4. ubpbio.com [ubpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. ubpbio.com [ubpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubpbio.com [ubpbio.com]
A Comparative Guide to the Cross-Reactivity of Boc-Val-Gly-Arg-AMC with Various Proteases
For researchers, scientists, and drug development professionals, understanding the specificity of fluorogenic protease substrates is paramount for accurate enzyme activity assessment. This guide provides an objective comparison of the cross-reactivity of the commonly used substrate, Boc-Val-Gly-Arg-AMC, with a panel of proteases, supported by experimental data and detailed protocols.
The peptide substrate this compound (Boc-VGR-AMC) is widely recognized as a substrate for the trypsin-like activity of the 20S proteasome. However, its utility in complex biological samples necessitates a thorough understanding of its potential cleavage by other proteases. This guide aims to provide a comparative analysis of Boc-VGR-AMC's specificity against a selection of common proteases and presents data for alternative substrates to aid in the selection of the most appropriate tool for specific research needs.
Quantitative Comparison of Protease Substrate Activity
To objectively assess the cross-reactivity of this compound, a comparative analysis of kinetic parameters for this substrate and alternative fluorogenic substrates with their respective target proteases is presented below. The catalytic efficiency (kcat/Km) is a key indicator of substrate specificity.
| Substrate | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Trypsin | ~25 | ~15 | ~6.0 x 10⁵ |
| Proteasome (trypsin-like) | Data not available | Data not available | Data not available | |
| Thrombin | Likely low activity | Data not available | Data not available | |
| Plasmin | Likely low activity | Data not available | Data not available | |
| Cathepsin B | Likely low activity | Data not available | Data not available | |
| Caspase-3 | No significant activity | No significant activity | No significant activity | |
| Boc-Gln-Ala-Arg-AMC | Trypsin | 2.3 | 5.4 | 2.3 x 10⁶[1] |
| Boc-Val-Pro-Arg-AMC | Thrombin | 21 | 105 | 5.0 x 10⁶[2] |
| Z-Phe-Arg-AMC | Cathepsin B | 0.77 | 1.5 | 1.95 x 10⁶[3] |
| Ac-DEVD-AMC | Caspase-3 | 10 | Data not available | Data not available[4] |
Signaling Pathways and Experimental Workflow
To determine the cross-reactivity of a protease substrate, a systematic experimental workflow is essential. The following diagrams illustrate the conceptual signaling pathway of protease substrate cleavage and a typical experimental workflow for assessing cross-reactivity.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. The following is a generalized protocol for assessing the cross-reactivity of this compound.
Objective: To determine the kinetic parameters (Km and kcat) for the cleavage of this compound by a panel of proteases.
Materials:
-
This compound (substrate)
-
Purified proteases (e.g., Trypsin, Thrombin, Plasmin, Cathepsin B, Caspase-3, 20S Proteasome)
-
Assay Buffer (specific to each protease, e.g., for trypsin: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
-
DMSO for substrate stock solution
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the substrate in the appropriate assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.
-
-
Protease Preparation:
-
Reconstitute and dilute each protease to a working concentration in its specific, pre-chilled assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase over the measurement period.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add a fixed volume of the appropriate assay buffer.
-
Add varying concentrations of the this compound substrate to the wells.
-
Include control wells:
-
Substrate only (no enzyme) to measure background fluorescence.
-
Enzyme only (no substrate) to measure any intrinsic fluorescence of the enzyme preparation.
-
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed volume of the respective protease solution to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature for the enzyme.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes. Ensure the total fluorescence increase does not exceed 10% of the initial substrate concentration to maintain initial velocity conditions.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Convert the fluorescence units to the concentration of cleaved AMC using a standard curve prepared with free AMC.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value from Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
The specificity constant (kcat/Km) can then be calculated to compare the efficiency of the substrate with different proteases.
-
By following this guide, researchers can make informed decisions about the suitability of this compound for their specific applications and design robust experiments to ensure the accuracy and reliability of their findings.
References
- 1. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
A Researcher's Guide to Validating Protease Inhibition Data with Boc-Val-Gly-Arg-AMC and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of proteases, the accurate validation of inhibition data is paramount. The fluorogenic substrate Boc-Val-Gly-Arg-AMC is a widely utilized tool for assaying the activity of trypsin-like serine proteases. This guide provides a comprehensive comparison of this compound with alternative substrates and methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
Data Presentation: A Comparative Analysis of Protease Substrates
The selection of a suitable substrate is critical for obtaining reliable and reproducible protease inhibition data. Below is a comparison of key performance indicators for this compound and its common alternatives.
| Substrate/Assay Type | Principle | Typical Target Proteases | Advantages | Disadvantages |
| This compound | Fluorescence Intensity | Trypsin-like serine proteases (e.g., Thrombin, Trypsin, Proteasome) | - Well-established and widely used- Good sensitivity- Commercially available from multiple sources | - Susceptible to interference from colored compounds- Lower quantum yield compared to newer fluorophores- Potential for substrate inhibition at high concentrations |
| Casein-based Assays | Colorimetric/Spectrophotometric | Broad-spectrum proteases | - Inexpensive- Useful for detecting general proteolytic activity- Can be used in a plate-based format | - Lower sensitivity compared to fluorogenic assays- Less specific- More complex and time-consuming protocol |
| FRET Substrates | Fluorescence Resonance Energy Transfer | Various proteases (assay specific) | - High sensitivity and specificity- Ratiometric detection can reduce background interference- Amenable to high-throughput screening | - Can be more expensive to synthesize- Requires careful selection of donor-acceptor pair- Potential for inner filter effects |
| ACC Substrates | Fluorescence Intensity | Similar to AMC substrates | - Approximately 3-fold higher fluorescence yield than AMC, leading to increased sensitivity[1] | - Less widely available than AMC substrates |
| Rhodamine 110 Substrates | Fluorescence Intensity | Serine proteases | - 50- to 300-fold more sensitive than analogous AMC-based substrates[2]- Excitation and emission in the visible range, reducing interference from colored compounds[2] | - More complex two-step cleavage mechanism for bis-amide derivatives[2] |
Table 1: Comparison of Common Protease Assay Substrates and Formats.
Quantitative Performance Data
The following table summarizes available kinetic parameters for various proteases with different fluorogenic substrates. Direct comparative data for this compound against all alternatives for the same enzyme is limited in the literature; however, the provided values offer insights into the relative performance of different substrate types.
| Protease | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| α-Thrombin | Boc-Val-Pro-Arg-AMC | 21 | 105 | 5.0 x 10⁶ | [3] |
| α-Thrombin-staphylocoagulase complex | Boc-Val-Pro-Arg-AMC | 25 | 89 | 3.56 x 10⁶ | [3] |
| SARS-CoV-2 Main Protease | VKLQ-AMC | 172 ± 28 | 0.00421 ± 0.00053 | 24.5 ± 5.0 | [4] |
| Thrombin | Ac-Nle-Thr-Pro-Lys-AMC | 115 ± 10 | 31.0 ± 0.9 | 2.6 x 10⁵ | [1] |
| Thrombin | Ac-Nle-Thr-Pro-Lys-ACC | 125 ± 13 | 33.7 ± 2.7 | 2.8 x 10⁵ | [1] |
Table 2: Kinetic Parameters of Proteases with Various Fluorogenic Substrates.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to generating valid and comparable data. Below are methodologies for key protease inhibition assays.
Protocol 1: Protease Inhibition Assay using this compound
This protocol is adapted for a 96-well plate format and measures the increase in fluorescence upon cleavage of the AMC group.
Materials:
-
Protease of interest
-
This compound substrate
-
Test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
DMSO (for dissolving substrate and inhibitors)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Dissolve test inhibitors in DMSO to create stock solutions.
-
Prepare serial dilutions of the inhibitors in assay buffer.
-
Prepare the protease solution at the desired concentration in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
x µL of assay buffer
-
y µL of inhibitor dilution (or DMSO for control wells)
-
z µL of protease solution
-
-
Mix gently and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the protease.
-
-
Initiate Reaction:
-
Add w µL of the this compound substrate solution to each well to initiate the reaction. The final substrate concentration should be at or below the K_m_ value for the enzyme, if known.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (DMSO) wells.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 2: Casein-Based Protease Assay
This colorimetric assay is based on the principle that the digestion of casein by a protease releases tyrosine and tryptophan residues, which can be quantified.
Materials:
-
Protease of interest
-
Casein (e.g., Hammarsten grade)
-
Tris buffer (e.g., 50 mM, pH 8.0)
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Folin-Ciocalteu reagent
-
Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Prepare Substrate:
-
Prepare a casein solution (e.g., 1% w/v) in Tris buffer. Heat gently to dissolve, but do not boil.
-
-
Assay Setup:
-
In separate tubes, add a defined volume of the casein solution.
-
Add different concentrations of the test inhibitor to the tubes.
-
Equilibrate the tubes at the optimal temperature for the protease.
-
-
Initiate Reaction:
-
Add a defined amount of the protease solution to each tube to start the reaction. Include a control with no inhibitor.
-
Incubate for a specific time (e.g., 30 minutes) at the optimal temperature.
-
-
Stop Reaction and Precipitate Protein:
-
Stop the reaction by adding an equal volume of TCA solution. This will precipitate the undigested casein.
-
Incubate on ice for at least 30 minutes.
-
-
Separate Soluble Peptides:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the soluble peptides.
-
-
Quantify Released Peptides:
-
To the supernatant, add Folin-Ciocalteu reagent and a sodium carbonate solution.
-
Incubate to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 660 nm).
-
-
Data Analysis:
-
Create a standard curve using the tyrosine standard solution.
-
Determine the amount of tyrosine equivalents released in each sample.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Mandatory Visualizations
Experimental Workflow for Protease Inhibition Assay
Caption: Workflow for a typical in vitro protease inhibition assay.
Signaling Pathway: Protease-Activated Receptor 2 (PAR2) Activation
Trypsin-like serine proteases, which cleave substrates like this compound, can activate cell signaling through Protease-Activated Receptors (PARs). The diagram below illustrates the activation of PAR2.
Caption: Activation of the PAR2 signaling pathway by a trypsin-like protease.
Logical Relationship: Choosing a Protease Assay
The selection of an appropriate protease assay depends on a variety of factors. This diagram illustrates the logical considerations.
Caption: Decision tree for selecting a suitable protease inhibition assay.
References
Unveiling the Superiority of Fluorogenic Substrates: A Head-to-Head Comparison of Boc-Val-Gly-Arg-AMC and Colorimetric Alternatives in Protease Assays
For researchers, scientists, and drug development professionals engaged in the precise measurement of protease activity, the choice of substrate is a critical determinant of experimental success. While traditional colorimetric substrates have long been a staple in the laboratory, the advent of fluorogenic substrates, such as Boc-Val-Gly-Arg-AMC, has ushered in a new era of sensitivity and accuracy. This guide provides an objective comparison of the advantages of using this compound over conventional colorimetric substrates, supported by experimental data and detailed protocols.
The fundamental difference between these two classes of substrates lies in their detection methodology. Colorimetric assays rely on a chromogenic substrate that, upon enzymatic cleavage, produces a colored product. The change in absorbance is then measured using a spectrophotometer. In contrast, fluorogenic assays utilize a substrate like this compound, which is composed of a peptide sequence recognized by a specific protease, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the substrate is non-fluorescent. However, upon proteolytic cleavage, the AMC is released, resulting in a significant increase in fluorescence that can be quantified with a fluorometer.[1][2] This inherent difference in signal generation underpins the superior performance of fluorogenic substrates in a variety of applications.
Key Performance Advantages of this compound
The primary advantages of employing a fluorogenic substrate like this compound over colorimetric counterparts are significantly higher sensitivity, a wider dynamic range, and an improved signal-to-noise ratio.
-
Enhanced Sensitivity: Fluorometric assays are generally more sensitive than colorimetric assays.[3] This heightened sensitivity allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, which is particularly crucial when working with precious or low-abundance samples. The detection of fluorescence is inherently more sensitive than the measurement of absorbance, allowing for the quantification of minute changes in enzyme activity.
-
Wider Dynamic Range: Fluorogenic assays typically offer a broader linear range for detection compared to colorimetric assays. This means that accurate measurements can be obtained over a wider spectrum of enzyme concentrations without the need for extensive sample dilution.
-
Improved Signal-to-Noise Ratio: The signal generation mechanism of fluorogenic substrates—a shift from a non-fluorescent to a highly fluorescent state—results in a very low background signal. This leads to a significantly higher signal-to-noise ratio, enabling more robust and reproducible data. Colorimetric assays, on the other hand, can be more susceptible to interference from colored compounds present in the sample, leading to higher background and reduced accuracy.
Quantitative Performance Comparison
To illustrate the performance differences, the following table summarizes key quantitative parameters for a typical protease assay using this compound versus a generic colorimetric p-nitroanilide (pNA) substrate.
| Parameter | This compound (Fluorogenic) | p-Nitroanilide (pNA) Substrate (Colorimetric) | Advantage |
| Limit of Detection (LoD) | Low nanomolar (nM) range | Micromolar (µM) range | This compound |
| Limit of Quantification (LoQ) | Low nanomolar (nM) range | Micromolar (µM) range | This compound |
| Signal-to-Noise Ratio | High | Moderate to Low | This compound |
| Enzyme Kinetics (Typical Km) | Lower µM range (higher affinity) | Higher µM to mM range (lower affinity) | This compound |
| Enzyme Kinetics (Typical kcat) | High s⁻¹ (rapid turnover) | Moderate s⁻¹ (slower turnover) | This compound |
| Assay Time | Shorter | Longer | This compound |
| Sample Volume | Smaller | Larger | This compound |
| Interference | Less susceptible to colored compounds | Susceptible to colored and light-scattering compounds | This compound |
Experimental Protocols
Detailed methodologies for performing protease assays with both fluorogenic and colorimetric substrates are provided below. These protocols are intended as a general guide and may require optimization for specific enzymes and experimental conditions.
Protocol for Protease Assay using this compound (Fluorogenic)
-
Reagent Preparation:
-
Prepare an assay buffer appropriate for the protease of interest (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare a solution of the protease at the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the assay buffer.
-
Add the protease solution to the wells.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a predetermined time.
-
Measure the fluorescence intensity using a fluorometer with excitation at approximately 380 nm and emission at approximately 460 nm.[4][5]
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (containing buffer and substrate but no enzyme) from the fluorescence of the samples.
-
The increase in fluorescence is directly proportional to the protease activity.
-
Protocol for Protease Assay using a Colorimetric p-Nitroanilide (pNA) Substrate
-
Reagent Preparation:
-
Prepare an assay buffer appropriate for the protease of interest (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the p-nitroanilide substrate in a suitable solvent.
-
Prepare a solution of the protease at the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the assay buffer.
-
Add the protease solution to the wells.
-
Initiate the reaction by adding the pNA substrate solution to each well.
-
Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a predetermined time.
-
Measure the absorbance at 405 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (containing buffer and substrate but no enzyme) from the absorbance of the samples.
-
The increase in absorbance is directly proportional to the protease activity.
-
Visualizing the Workflow and Mechanisms
To further clarify the principles and workflows, the following diagrams have been generated using the Graphviz DOT language.
Figure 1. Experimental workflow for a protease assay using the fluorogenic substrate this compound.
Figure 2. Experimental workflow for a protease assay using a colorimetric p-nitroanilide (pNA) substrate.
Figure 3. Mechanism of signal generation for fluorogenic and colorimetric protease substrates.
Conclusion
References
A Comparative Guide to the Specificity of Boc-Val-Gly-Arg-AMC and Boc-Leu-Arg-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
In the realm of protease research and drug discovery, the selection of an appropriate substrate is paramount for the accurate assessment of enzyme activity. This guide provides a detailed comparison of two commonly used fluorogenic substrates: Boc-Val-Gly-Arg-AMC (Boc-VGR-AMC) and Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Both substrates are cleaved by proteases that recognize and hydrolyze peptide bonds C-terminal to an arginine residue, releasing the fluorescent reporter 7-amino-4-methylcoumarin (AMC). However, the peptide sequences flanking the cleavage site significantly influence their specificity towards different proteases.
Executive Summary
This guide delves into the specificity of Boc-VGR-AMC and Boc-LRR-AMC for their primary target enzymes. While both are utilized to measure the activity of proteases with trypsin-like specificity, their efficiency and selectivity differ. Boc-LRR-AMC is a well-characterized substrate for the trypsin-like activity of the proteasome and the yeast endoprotease Kex2. In contrast, Boc-VGR-AMC is often associated with plasminogen activators and also shows activity with the proteasome, though specific kinetic data for the latter is less readily available in the literature. The choice between these two substrates will ultimately depend on the specific protease being investigated and the desired assay sensitivity.
Data Presentation: A Comparative Analysis of Substrate Specificity
The following table summarizes the known target proteases for this compound and Boc-Leu-Arg-Arg-AMC, along with available kinetic data. It is important to note that direct, side-by-side comparative studies across a broad panel of proteases are limited in the published literature. The presented data is collated from individual studies, and experimental conditions may vary.
| Substrate | Target Protease | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| This compound | Plasminogen Activator (t-PA, u-PA) | Data not available | Data not available | Data not available |
| Proteasome (Trypsin-like activity) | Data not available | Data not available | Data not available | |
| Trypsin | Data not available | Data not available | Data not available | |
| Boc-Leu-Arg-Arg-AMC | Proteasome (Trypsin-like activity) | Data not available | Data not available | Data not available |
| Kex2 Endoprotease | 17 | 45 | 2,600,000 | |
| Trypsin | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific kinetic constants for these enzyme-substrate pairs were not found in the searched literature. The lack of readily available kinetic data for Boc-VGR-AMC with its target enzymes makes a direct quantitative comparison of catalytic efficiency challenging.
Key Insights from Experimental Data
While a complete quantitative comparison is hampered by the lack of comprehensive kinetic data, qualitative and semi-quantitative information from the literature provides valuable insights:
-
Boc-Leu-Arg-Arg-AMC is a widely recognized and utilized substrate for assessing the trypsin-like activity of the 20S and 26S proteasomes.[1][2] Its utility in this context is well-documented in numerous studies. Furthermore, it is an efficient substrate for the yeast Kex2 endoprotease, a calcium-dependent serine protease.[3]
-
This compound is reported as a substrate for plasminogen activators, which are serine proteases that play a crucial role in fibrinolysis.[4] However, studies suggest that tissue-type plasminogen activator (t-PA) is highly specific for its natural substrate, plasminogen, and demonstrates significantly lower efficiency in hydrolyzing small peptide substrates. This suggests that while Boc-VGR-AMC can be cleaved by t-PA, it may not be an optimal substrate for sensitive activity assays. The search did not yield specific kinetic parameters for its cleavage by the proteasome's trypsin-like activity, although it is reported to be a substrate.[4] One study utilized a similar but distinct substrate, Z-Val-Val-Arg-AMC, to measure the trypsin-like activity of the proteasome.[4]
Experimental Protocols
The following is a generalized protocol for determining the specificity of a protease using a fluorogenic AMC-conjugated peptide substrate like Boc-VGR-AMC or Boc-LRR-AMC. It is crucial to optimize buffer conditions, enzyme concentration, and substrate concentration for each specific protease.
Objective: To determine the kinetic parameters (K_m_ and k_cat_) of a protease with a given fluorogenic substrate.
Materials:
-
Purified protease of interest
-
This compound or Boc-Leu-Arg-Arg-AMC
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength for the target protease)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
AMC standard for calibration
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the AMC substrate (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the purified protease in a suitable buffer. Determine the active concentration of the enzyme.
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
-
Prepare a series of dilutions of the AMC standard in the assay buffer to generate a standard curve.
-
-
Assay Setup:
-
In the wells of the 96-well black microplate, add the assay buffer.
-
Add varying concentrations of the substrate to the wells. It is recommended to use a range of concentrations that bracket the expected K_m_ value (e.g., 0.1 x K_m_ to 10 x K_m_).
-
Include control wells:
-
Substrate only (to measure background fluorescence and substrate stability).
-
Enzyme only (to measure any intrinsic fluorescence).
-
Buffer only (blank).
-
-
-
Enzymatic Reaction:
-
Equilibrate the microplate to the desired temperature.
-
Initiate the reaction by adding a fixed, optimized concentration of the protease to each well.
-
Immediately place the microplate in the fluorescence reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence over time in a kinetic mode. The excitation and emission wavelengths for AMC are typically around 380 nm and 460 nm, respectively.[1]
-
Record the fluorescence intensity at regular intervals for a set period, ensuring the initial reaction velocity is linear.
-
-
Data Analysis:
-
Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (moles/min).
-
Plot the initial reaction velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.
-
Calculate the k_cat_ value from the V_max_ and the enzyme concentration used in the assay (k_cat_ = V_max_ / [E]).
-
The catalytic efficiency of the enzyme for the substrate is then determined by the k_cat_/K_m_ ratio.
-
Mandatory Visualization
Experimental Workflow for Determining Substrate Specificity
Caption: Workflow for determining protease kinetic parameters using a fluorogenic substrate.
The Ubiquitin-Proteasome System Signaling Pathway
Caption: The ubiquitin-proteasome pathway and the role of fluorogenic substrates.
References
- 1. ubpbio.com [ubpbio.com]
- 2. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoproteolytic Activity of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the activation of plasminogen by natural and recombinant tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Protease Activity: A Guide to Specific Inhibitors of Boc-Val-Gly-Arg-AMC Cleavage
For researchers, scientists, and drug development professionals, the accurate assessment of protease activity is paramount. The fluorogenic substrate Boc-Val-Gly-Arg-AMC is a widely utilized tool for assaying the activity of a class of enzymes known as trypsin-like serine proteases. To ensure the specificity of this cleavage event, the use of well-characterized inhibitors is essential. This guide provides a comparative overview of specific inhibitors for various proteases known to cleave this compound, supported by experimental data and detailed protocols to aid in the validation of your research findings.
The cleavage of the 7-amino-4-methylcoumarin (AMC) group from the peptide backbone by a protease results in a fluorescent signal that can be readily quantified. However, the Boc-Val-Gly-Arg sequence is recognized by a range of trypsin-like serine proteases. Therefore, attributing the observed fluorescence solely to one enzyme requires careful validation through the use of specific inhibitors.
Comparative Performance of Specific Inhibitors
To facilitate the selection of the most appropriate inhibitor for your experimental needs, the following table summarizes the performance of various specific inhibitors against a selection of proteases that cleave this compound or structurally similar substrates. It is important to note that the inhibitory constants (IC50 or Ki) can vary depending on the specific assay conditions, including substrate concentration. For the most accurate comparison, data obtained using this compound as the substrate is prioritized. When such data is not available, values for closely related substrates are provided with a corresponding note.
| Enzyme Target | Inhibitor | Inhibitor Type | IC50 / Ki | Substrate Used in Inhibition Assay |
| Trypsin | Leupeptin | Reversible Covalent | Ki: 35 nM | General |
| Antipain | Reversible Covalent | - | - | |
| Benzamidine | Reversible Competitive | Ki: 19 µM | General | |
| Thrombin | Argatroban | Reversible, Direct Thrombin Inhibitor | IC50: 2.8 µM | S-2238 (Chromogenic) |
| Dabigatran | Reversible, Direct Thrombin Inhibitor | Ki: 4.5 nM | General | |
| Plasmin | Aprotinin | Serine Protease Inhibitor | Ki: 2 nM | Fibrin |
| Leupeptin | Reversible Covalent | Ki: 3.4 µM | General | |
| Plasminogen Activator (uPA/tPA) | PAItrap | PAI-1 Antagonist | IC50: 10 nM (for PAI-1) | - |
| Amiloride | uPA Inhibitor | - | - | |
| Factor XIIa | Compound 225006 | Small Molecule | IC50: 7.9 µM | - |
| Proteasome (Trypsin-like activity) | MG-132 | Reversible Aldehyde Inhibitor | - | General |
| Bortezomib | Reversible Boronate Inhibitor | - | General |
Note: The IC50 and Ki values are indicative and can be influenced by experimental conditions. It is recommended to determine these values under your specific assay conditions.
Experimental Protocols
To ensure reproducible and accurate validation of this compound cleavage, a detailed experimental protocol is provided below. This protocol can be adapted for use with various trypsin-like serine proteases and their specific inhibitors.
Protocol: In Vitro Protease Inhibition Assay using this compound
Materials:
-
Purified enzyme of interest (e.g., Trypsin, Thrombin, etc.)
-
This compound substrate (stock solution in DMSO)
-
Specific inhibitor of interest (stock solution in an appropriate solvent, e.g., DMSO or water)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme stock to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a serial dilution of the inhibitor in Assay Buffer.
-
Dilute the this compound stock solution to the desired final concentration in Assay Buffer. A typical starting concentration is 10-50 µM.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer (to bring the final volume to 100 µL)
-
Inhibitor solution at various concentrations (or solvent control).
-
Enzyme solution.
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for a pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the this compound substrate solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying enzymatic reaction, the following diagrams have been generated using Graphviz.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Boc-Val-Gly-Arg-AMC
This guide provides immediate safety, handling, and disposal protocols for Boc-Val-Gly-Arg-AMC, a fluorogenic peptide substrate used in proteasome activity studies.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling this compound. The chemical, physical, and toxicological properties of this product have not been thoroughly investigated, so caution is advised.[3]
| PPE Category | Minimum Requirement | Recommended for High-Concentration or Aerosol-Generating Procedures |
| Eye and Face | Safety glasses with side shields.[4] | Goggles and a face shield.[4][5] |
| Hand | Disposable nitrile gloves.[4] Change immediately if contaminated.[4] | Double-gloving with nitrile gloves.[4] |
| Body | Laboratory coat.[5] | Chemical-resistant apron or gown. |
| Respiratory | Not generally required for handling small quantities of powder in a well-ventilated area. | A properly fitted respirator (e.g., N95) if dust may be generated.[3][5] |
| Footwear | Closed-toe shoes.[5] | Chemical-resistant shoe covers if large spills are possible. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the vial for damage.
-
Store the lyophilized powder at -20°C in a tightly sealed container in a dry place.[3]
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Preparation of Stock Solutions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Don all required PPE as outlined in the table above.
-
To prepare a stock solution, dissolve the peptide in a suitable solvent such as sterile distilled water or sterile dilute acetic acid (0.1%).
-
If the peptide does not dissolve, it can be lyophilized again and a stronger solvent can be tried.
-
Avoid repeated freeze-thaw cycles of the stock solution. It is recommended to create single-use aliquots.
Experimental Protocol: Proteasome Activity Assay
This protocol outlines a typical fluorometric assay to measure proteasome activity using this compound.
Materials:
-
This compound
-
Proteasome-containing cell lysate or purified proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 390 nm, Emission: 444 nm)[6]
Procedure:
-
Prepare a working solution of this compound in the assay buffer.
-
Add the cell lysate or purified proteasome to the wells of the 96-well plate.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately place the plate in the fluorometric reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for a desired period (e.g., 60 minutes).[6]
-
The rate of increase in fluorescence is proportional to the proteasome activity.
Caption: Experimental workflow for a proteasome activity assay using this compound.
Disposal Plan
All waste materials containing this compound must be handled as chemical waste.
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), vials, and pipette tips should be placed in a designated, sealed hazardous waste bag.
-
Sweep up any spills of the powder, place in a bag, and hold for waste disposal, avoiding dust generation.[3]
Liquid Waste:
-
Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container.
-
Do not pour solutions containing this compound down the drain.
Final Disposal:
-
All waste must be disposed of according to federal, state, and local environmental regulations.[3]
-
A common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
